Shp2-IN-32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H27ClN6O2S |
|---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
N-[3-[5-[(1S)-1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-yl]pyrazin-2-yl]sulfanyl-2-chlorophenyl]-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C29H27ClN6O2S/c30-26-21(35-28(38)20-15-32-11-8-22(20)37)6-3-7-23(26)39-25-17-33-24(16-34-25)36-12-9-29(10-13-36)14-18-4-1-2-5-19(18)27(29)31/h1-8,11,15-17,27H,9-10,12-14,31H2,(H,32,37)(H,35,38)/t27-/m1/s1 |
InChI Key |
LJZLQBJCDJYZED-HHHXNRCGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Shp2-IN-32: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Shp2-IN-32, a potent and orally active allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). This document details the quantitative data supporting its activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and development process.
Introduction to SHP2 and the Rationale for Inhibition
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders, such as Noonan syndrome.
SHP2 acts as a signal amplifier downstream of multiple receptor tyrosine kinases (RTKs). In its inactive state, the N-terminal SH2 domain of SHP2 binds to its own catalytic phosphatase (PTP) domain, inducing an autoinhibited conformation. Upon activation by upstream signals, SHP2 undergoes a conformational change that exposes its catalytic site, allowing it to dephosphorylate and activate downstream signaling proteins, ultimately leading to the activation of the RAS-MAPK cascade.
The central role of SHP2 in oncogenic signaling has made it a compelling target for cancer therapy. Allosteric inhibitors, which bind to a site distinct from the active site to lock the enzyme in its inactive conformation, represent a promising therapeutic strategy. This compound has emerged as a highly potent example of such an inhibitor.
Discovery of this compound (Compound C6)
This compound, also referred to as compound C6 in its discovery publication, was identified through a structure-based drug design campaign aimed at developing novel, potent, and orally bioavailable allosteric SHP2 inhibitors. The core of this effort was the optimization of a series of substituted pyridine (B92270) carboxamide derivatives.
Key Preclinical Data
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | IC50 (nM) |
| SHP2 Enzymatic Inhibition | - | 0.13 |
| Antiproliferative Effect | MV-4-11 | 3.5 |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |
| MV-4-11 Xenograft Mouse Model | 30 mg/kg, oral administration | 69.5% |
Experimental Protocols
This section details the generalized experimental methodologies for the key assays used in the discovery and characterization of this compound.
Chemical Synthesis of this compound (A Plausible Route)
The following represents a plausible synthetic route for this compound, a substituted pyridine carboxamide derivative, based on standard organic chemistry principles. The exact, validated protocol would be detailed in the supplementary information of the source publication.
General Scheme: The synthesis would likely involve a multi-step process culminating in an amide coupling reaction to form the final pyridine carboxamide core.
Step 1: Synthesis of the Pyridine Carboxylic Acid Intermediate
-
This would likely begin with a commercially available substituted pyridine precursor.
-
Functional group manipulations, such as halogenation followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling), would be employed to install the necessary substituents on the pyridine ring.
-
A nitrile or ester group on the pyridine ring would then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Step 2: Synthesis of the Amine Intermediate
-
The synthesis of the substituted amine portion of the molecule would be carried out separately. This would likely involve standard techniques for the formation of the specific heterocyclic or substituted amine required.
Step 3: Amide Coupling
-
The pyridine carboxylic acid from Step 1 would be activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
The activated carboxylic acid would then be reacted with the amine intermediate from Step 2 to form the final this compound product.
Step 4: Purification
-
The final compound would be purified using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to achieve high purity.
-
The structure and purity would be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Biological Assays
3.2.1. SHP2 Enzymatic Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of SHP2. A fluorogenic phosphatase substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate), is commonly used.
-
Protocol:
-
Recombinant human SHP2 protein is incubated with the test compound (this compound) at various concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The dephosphorylation of DiFMUP by SHP2 generates a fluorescent product, which is measured using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
3.2.2. Cell Proliferation Assay (MV-4-11)
-
Principle: This assay determines the effect of a compound on the proliferation of cancer cells. The MV-4-11 cell line, a human acute myeloid leukemia line with a FLT3-ITD mutation, is known to be sensitive to SHP2 inhibition.
-
Protocol:
-
MV-4-11 cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with serial dilutions of this compound and incubated for a specific duration (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
3.2.3. In Vivo Xenograft Mouse Model
-
Principle: This study evaluates the antitumor efficacy of a compound in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with MV-4-11 cells.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose (e.g., 30 mg/kg) and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle-treated group.
-
3.2.4. Immunohistochemistry (IHC)
-
Principle: IHC is used to visualize the expression and localization of specific proteins within tissue sections.
-
Protocol (for Ki67 and H&E staining):
-
Tumor tissues from the xenograft study are fixed in formalin and embedded in paraffin.
-
Thin sections are cut and mounted on slides.
-
For Hematoxylin (B73222) and Eosin (B541160) (H&E) staining, sections are deparaffinized, rehydrated, and stained with hematoxylin (stains nuclei blue) and eosin (stains cytoplasm and extracellular matrix pink) to visualize tissue morphology.
-
For Ki67 staining (a marker of proliferation), after deparaffinization and antigen retrieval, sections are incubated with a primary antibody against Ki67, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chromogenic substrate is added to produce a colored precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin and imaged under a microscope.
-
3.2.5. Flow Cytometry for M2-like Tumor-Associated Macrophages (TAMs)
-
Principle: Flow cytometry is used to identify and quantify specific cell populations based on their expression of cell surface and intracellular markers.
-
Protocol:
-
Tumors are dissociated into single-cell suspensions.
-
Cells are stained with a cocktail of fluorescently labeled antibodies against macrophage markers (e.g., F4/80) and M2-phenotype markers (e.g., CD206, Ly6C).
-
Stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
The percentage of CD206+/Ly6C+ cells within the F4/80+ macrophage population is quantified.
-
3.2.6. ELISA for Interleukin-10 (IL-10)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific protein (in this case, the immunosuppressive cytokine IL-10) in a sample.
-
Protocol:
-
A 96-well plate is coated with a capture antibody specific for IL-10.
-
Samples (e.g., tumor lysates or cell culture supernatants) and a standard curve of known IL-10 concentrations are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured using a plate reader, and the concentration of IL-10 in the samples is determined by comparison to the standard curve.
-
3.2.7. Immunofluorescence for M2-like TAMs
-
Principle: Immunofluorescence is a technique used to visualize the localization of specific proteins in tissue sections using fluorescently labeled antibodies.
-
Protocol:
-
Tumor cryosections are prepared.
-
Sections are incubated with primary antibodies against macrophage (F4/80) and M2-phenotype (CD206) markers.
-
Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
Nuclei are counterstained with a fluorescent dye such as DAPI.
-
Sections are imaged using a fluorescence microscope to visualize the co-localization of the markers.
-
Visualizing the Process and Mechanism
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in the discovery and action of this compound.
SHP2 Signaling Pathway and Point of Intervention
In-Depth Technical Guide to Shp2-IN-32: A Potent Allosteric Inhibitor of SHP2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shp2-IN-32, also identified as compound C6, is a highly potent, orally bioavailable, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical node in multiple signaling pathways implicated in oncology and immune regulation, SHP2 represents a compelling target for therapeutic intervention. This compound has demonstrated significant antitumor activity in preclinical models, operating through the stabilization of SHP2's autoinhibited conformation. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, supplemented with detailed experimental protocols and visual representations of its biological context.
Chemical Properties and Structure
This compound is a novel substituted pyridine (B92270) carboxamide derivative. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Compound Name | This compound |
| Alias | Compound C6 |
| CAS Number | 3043685-80-6 |
| Molecular Formula | C₂₉H₂₇ClN₆O₂S |
| Molar Mass | 559.08 g/mol |
| Appearance | Solid |
| Mechanism | Allosteric SHP2 Inhibitor |
Note: The chemical structure of this compound is not publicly available in the reviewed literature. The provided molecular formula and molar mass are based on available chemical database information.
Biological Activity and Efficacy
This compound exhibits potent and selective inhibitory activity against SHP2, leading to the suppression of cancer cell proliferation and tumor growth. Its efficacy has been demonstrated in both in vitro and in vivo settings.
| Assay Type | Model System | Parameter | Value | Reference |
| Enzymatic Assay | Recombinant SHP2 | IC₅₀ | 0.13 nM | [1][2][3] |
| Cell Proliferation Assay | MV-4-11 cell line | IC₅₀ | 3.5 nM | [1][2][3] |
| In Vivo Efficacy | MV-4-11 xenograft mouse model | Tumor Growth Inhibition (TGI) | 69.5% (at 30 mg/kg) | [1][2][3] |
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric inhibitor, binding to a tunnel-like pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding event stabilizes the enzyme in a closed, autoinhibited conformation, thereby preventing its catalytic activity.
The inhibition of SHP2 by this compound has significant downstream effects on key signaling cascades that are frequently dysregulated in cancer. SHP2 is a critical positive regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway. By blocking SHP2, this compound effectively dampens the signal transduction from receptor tyrosine kinases (RTKs) to RAS and its downstream effectors, such as ERK.
Caption: Simplified RAS/MAPK signaling pathway illustrating the inhibitory action of this compound on SHP2.
Furthermore, this compound has been shown to modulate the tumor microenvironment. In preclinical models, treatment with this inhibitor led to a reduction in M2-like tumor-associated macrophages (TAMs), which are known to promote tumor progression.[1][2][3]
Experimental Protocols
The following are generalized methodologies for key experiments used in the characterization of this compound, based on the available information.
In Vitro SHP2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant SHP2 protein.
Methodology:
-
Recombinant human SHP2 protein is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
A phosphopeptide substrate (e.g., DiFMUP) is added to initiate the enzymatic reaction.
-
The phosphatase activity is measured by monitoring the fluorescence or absorbance of the product over time using a plate reader.
-
The IC₅₀ value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.
Cell Proliferation Assay
Objective: To assess the antiproliferative effect of this compound on cancer cell lines.
Methodology:
-
MV-4-11 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo.
-
The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with MV-4-11 cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose (e.g., 30 mg/kg) and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67).
-
Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.
Caption: General workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Conclusion
This compound is a potent and orally active allosteric inhibitor of SHP2 with promising antitumor activity. Its ability to effectively block the RAS-MAPK signaling pathway and modulate the tumor immune microenvironment makes it a valuable tool for cancer research and a potential candidate for further drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of SHP2 inhibition.
References
A Technical Deep Dive into the Allosteric Inhibition of SHP2 by Shp2-IN-32
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Shp2-IN-32, a potent and orally active allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical regulator of cellular signaling pathways, and its aberrant activation is implicated in various cancers and developmental disorders, making it a prime target for therapeutic intervention. This compound, also identified as compound C6 in recent literature, demonstrates a powerful inhibitory effect on SHP2, leading to antitumor activity.[1][2] This document will explore the core mechanism of its allosteric inhibition, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Allosteric Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade.[2] The enzyme consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive, or auto-inhibited state, the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate binding. Upon activation by upstream signals, such as binding to phosphotyrosine motifs on receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that releases this auto-inhibition, allowing it to dephosphorylate its substrates and propagate downstream signaling.
This compound functions as an allosteric inhibitor by binding to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes the auto-inhibited conformation of SHP2. By locking the enzyme in its inactive state, this compound prevents the conformational change required for its activation, thereby inhibiting its phosphatase activity. This mechanism is distinct from that of orthosteric inhibitors, which would compete with the substrate at the active site. The allosteric nature of this compound allows for high specificity and potency.
Below is a diagram illustrating the SHP2 signaling pathway and the mechanism of allosteric inhibition by this compound.
Quantitative Data for this compound
The potency and efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key findings from the study by Lv et al. (2024).[1]
| Biochemical Activity | |
| Target | IC50 (nM) |
| SHP2 | 0.13 |
| Cellular Activity | |
| Cell Line | IC50 (nM) |
| MV-4-11 | 3.5 |
| In Vivo Antitumor Efficacy | |
| Model | MV-4-11 xenograft |
| Dose | 30 mg/kg |
| Tumor Growth Inhibition (TGI) | 69.5% |
Experimental Protocols
The characterization of this compound involved several key experiments. The methodologies for these are detailed below.
SHP2 Enzymatic Assay: The inhibitory activity of this compound against the SHP2 enzyme was determined using a DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) based fluorescence assay.
-
Reagents and Materials: Recombinant human SHP2 protein, DiFMUP substrate, assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT).
-
Procedure: a. The SHP2 enzyme was incubated with varying concentrations of this compound in the assay buffer in a 384-well plate for a specified pre-incubation period at room temperature. b. The enzymatic reaction was initiated by the addition of the DiFMUP substrate. c. The reaction was allowed to proceed for a set time at room temperature. d. The fluorescence intensity was measured using a plate reader with excitation and emission wavelengths appropriate for the DiFMUP fluorophore (e.g., 340 nm excitation and 450 nm emission). e. The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MV-4-11): The anti-proliferative effect of this compound on the MV-4-11 acute myeloid leukemia cell line was assessed.
-
Cell Culture: MV-4-11 cells were cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure: a. Cells were seeded into 96-well plates at a predetermined density. b. The cells were treated with a serial dilution of this compound and incubated for a period of 72 hours. c. Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. d. Luminescence was measured with a plate reader. e. The IC50 values were determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
In Vivo Xenograft Model: The antitumor efficacy of this compound was evaluated in a mouse xenograft model using the MV-4-11 cell line.[1]
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) were used.
-
Procedure: a. MV-4-11 cells were implanted subcutaneously into the flanks of the mice. b. When tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. c. This compound was administered orally at a dose of 30 mg/kg.[1] d. Tumor volumes and body weights were measured regularly throughout the study. e. At the end of the study, the tumor growth inhibition (TGI) was calculated. f. Tumors were also collected for further analysis, such as H&E and Ki67 staining, to assess tumor cell proliferation.[1]
The workflow for the discovery and characterization of this compound is depicted in the following diagram.
Conclusion
This compound is a highly potent, orally bioavailable allosteric inhibitor of SHP2. Its mechanism of action, which involves the stabilization of the auto-inhibited conformation of the enzyme, provides a high degree of specificity and an effective means of blocking downstream oncogenic signaling. The robust antitumor efficacy demonstrated in preclinical models highlights this compound as a promising candidate for further development in the treatment of cancers driven by aberrant SHP2 activity.[1] The data and protocols presented in this guide offer a comprehensive overview for researchers and drug developers working in the field of targeted cancer therapy.
References
Preclinical Evaluation of SHP2 Inhibitor Antitumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of SHP2 inhibitors, a promising class of anti-cancer agents. Due to the absence of specific public data for a compound designated "Shp2-IN-32," this document synthesizes findings from preclinical studies of well-characterized SHP2 inhibitors, such as SHP099 and RMC-4550, to serve as a detailed template and guide for researchers in the field.
Introduction to SHP2 as an Anticancer Target
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[1][2] It is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors.[3][4] In its inactive state, the N-terminal SH2 domain of SHP2 auto-inhibits the catalytic protein tyrosine phosphatase (PTP) domain.[4][5] Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that releases this auto-inhibition, allowing it to dephosphorylate its substrates.[3][5][6]
SHP2 is a critical positive regulator of the RAS-mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[2][4][7][8] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders, such as Noonan syndrome, and is associated with the progression of numerous cancers.[4][9] Consequently, the inhibition of SHP2 has emerged as a promising therapeutic strategy for a variety of solid tumors.[10][11]
Quantitative Data on Antitumor Activity of SHP2 Inhibitors
The following tables summarize the in vitro and in vivo antitumor activity of representative SHP2 inhibitors from preclinical studies.
Table 1: In Vitro Activity of SHP2 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 / DC50 | Reference |
| P9 (PROTAC) | HEK293 | - | DC50 = 35.2 ± 1.5 nM | [10][12] |
| SHP099 | Various | NSCLC | Low nanomolar pERK IC50 | [13] |
| RMC-4550 | Various | Multiple Myeloma | - | [7][8] |
| PF-07284892 | Cell-free | - | IC50 = 21 nmol/L | [14] |
| Compound 13030 | MCF-7 | Breast Cancer | Micromolar IC50 | [1] |
| Compound 24198 | MCF-7 | Breast Cancer | Micromolar IC50 | [1] |
| Compound 57774 | MCF-7 | Breast Cancer | Micromolar IC50 | [1] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Table 2: In Vivo Antitumor Efficacy of SHP2 Inhibitors
| Compound | Tumor Model | Dosing | Outcome | Reference |
| P9 (PROTAC) | Xenograft Mouse Model | 25 mg/kg or 50 mg/kg (intraperitoneal) | Nearly complete tumor regression | [10][12] |
| SHP099 | MM Murine Xenograft (RPMI-8226) | 75 mg/kg (oral, daily) | Reduced tumor size, growth, and weight | [7][8] |
| RMC-4550 | MM Murine Xenograft (RPMI-8226) | 30 mg/kg (oral, daily) | Reduced tumor size, growth, and weight | [7][8] |
Experimental Protocols
This section details the methodologies for key experiments commonly used in the preclinical evaluation of SHP2 inhibitors.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the SHP2 inhibitor on cancer cell growth and survival.
Methodology (CCK8 Assay):
-
Cell Culture: Cancer cell lines (e.g., RPMI-8226, NCI-H929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the SHP2 inhibitor or vehicle control for a specified duration (e.g., 48 hours).[8]
-
CCK8 Reagent Addition: Cell Counting Kit-8 (CCK8) reagent is added to each well and incubated for a period that allows for color development.[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by non-linear regression analysis.
Western Blot Analysis
Objective: To assess the impact of the SHP2 inhibitor on the SHP2 signaling pathway.
Methodology:
-
Cell Lysis: Cells treated with the SHP2 inhibitor are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., SHP2, p-ERK, total ERK, cleaved caspase-3, β-actin).[7][8]
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of the SHP2 inhibitor.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., Balb/c nude mice) are used.[8]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., RPMI-8226) is injected subcutaneously into the flank of the mice.[8]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The SHP2 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[7][8]
-
Efficacy Assessment: Tumor growth, tumor weight at the end of the study, and animal body weight are recorded to assess efficacy and toxicity.[7][8]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis to confirm target engagement in vivo.[10]
Visualizations: Signaling Pathways and Workflows
SHP2 Signaling Pathway
Caption: SHP2 activation and its role in the RAS/MAPK signaling pathway.
Experimental Workflow for In Vivo Antitumor Study
Caption: Workflow for a preclinical in vivo xenograft study.
Conclusion
The preclinical data for various SHP2 inhibitors strongly support their potential as effective anticancer agents. These compounds demonstrate potent in vitro activity against cancer cell lines and significant in vivo tumor growth inhibition in xenograft models. The primary mechanism of action involves the downregulation of the RAS/MAPK signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued preclinical evaluation of novel SHP2 inhibitors like "this compound." Further investigation into combination therapies and mechanisms of resistance will be crucial for the successful clinical translation of this promising class of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. The Allosteric Site on SHP2’s Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical SH2 domain–containing protein tyrosine phosphatase 2 inhibition suppresses primary and metastasized liver tumors by provoking hepatic innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Target Validation of SHP2 Inhibitors in Cancer Cell Lines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1] SHP2 is a crucial component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for regulating cell proliferation, differentiation, and survival.[2] In its basal state, SHP2 is kept in an auto-inhibited conformation.[1] Upon activation by receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that exposes its catalytic site, allowing it to dephosphorylate substrates and positively regulate the RAS-MAPK cascade.[3][]
Gain-of-function mutations and overexpression of SHP2 are implicated in the pathogenesis of various human cancers, including leukemia, lung cancer, and breast cancer, making it a compelling target for therapeutic intervention.[5] The development of traditional active-site inhibitors has been challenging due to the highly conserved nature of the phosphatase catalytic domain.[6] However, the discovery of allosteric inhibitors, which bind to a unique pocket at the interface of three domains to lock SHP2 in its inactive state, has marked a significant breakthrough.[3][7][8]
This guide provides a comprehensive overview of the core methodologies used to validate the target engagement and anti-cancer activity of allosteric SHP2 inhibitors, using the well-characterized inhibitor SHP099 as a primary example.
The SHP2 Signaling Pathway and Mechanism of Inhibition
SHP2 functions as a critical transducer of signals from activated RTKs to the downstream RAS-MAPK pathway.[9] Following growth factor stimulation, SHP2 is recruited to the plasma membrane, where it facilitates the activation of RAS, leading to the sequential phosphorylation and activation of RAF, MEK, and finally ERK.[5] Allosteric inhibitors like SHP099 and RMC-4550 stabilize the auto-inhibited conformation of SHP2, preventing this signaling cascade and thereby blocking the proliferation of cancer cells that depend on this pathway.[7][10]
Experimental Workflow for Target Validation
A multi-faceted approach is required to robustly validate SHP2 as the molecular target of a given inhibitor in cancer cells. This involves confirming the inhibitor's anti-proliferative effects, demonstrating its ability to engage the target and modulate the downstream signaling pathway, and verifying its interaction with the SHP2 protein complex.
Key Experimental Data and Presentation
Quantitative data from target validation experiments should be presented clearly to allow for straightforward interpretation and comparison across different cell lines and conditions.
Anti-proliferative Activity in Cancer Cell Lines
The primary functional readout for an anti-cancer agent is its ability to inhibit cell proliferation or viability. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: Anti-proliferative Activity of SHP099 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.12 - 0.32 | [10][12] |
| Molm-14 | Acute Myeloid Leukemia | FLT3-ITD | 0.146 | [10] |
| TF-1 | Erythroleukemia | - | 1.73 | [12] |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | - | ~0.24 (for p-ERK) | [7][11] |
| Kasumi-1 | Acute Myeloid Leukemia | KIT (N822K) | 0.193 | [10] |
| SKNO-1 | Acute Myeloid Leukemia | KIT (N822K) | 0.480 | [10] |
| OCI-AML3 | Acute Myeloid Leukemia | NRAS (Q61L) | > 10 | [10] |
| THP-1 | Acute Myeloid Leukemia | NRAS (G12D) | > 10 | [10] |
Note: IC50 values can vary based on assay duration and specific experimental conditions. Cells with RAS mutations are often resistant to SHP2 inhibition.[10]
Target Engagement and Pathway Modulation
Western blotting is used to confirm that the inhibitor is engaging its target, SHP2, and modulating the intended downstream pathway. The key biomarker for SHP2 pathway inhibition is a decrease in the phosphorylation of ERK (p-ERK) at residues Thr202/Tyr204, relative to the total amount of ERK protein.[11]
Table 2: Representative Quantitative Western Blot Data for p-ERK Inhibition
| Treatment Group | p-ERK / Total ERK Ratio (Normalized to Control) | Standard Deviation | P-value vs. Control |
|---|---|---|---|
| Vehicle Control (DMSO) | 1.00 | ± 0.12 | - |
| SHP099 (1 µM) | 0.55 | ± 0.09 | < 0.05 |
| SHP099 (5 µM) | 0.21 | ± 0.05 | < 0.01 |
| SHP099 (10 µM) | 0.08 | ± 0.03 | < 0.001 |
This table illustrates a typical dose-dependent decrease in ERK phosphorylation upon treatment with a SHP2 inhibitor, indicating successful pathway modulation.[11] Data is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
The following are generalized protocols for the key assays involved in SHP2 inhibitor target validation.
Protocol: Cell Viability Assay
This protocol is used to measure the dose-dependent effect of the inhibitor on cancer cell viability and to determine the IC50 value.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: Prepare a serial dilution of the SHP2 inhibitor (e.g., SHP099) in complete culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plates for a specified period, typically 72 to 96 hours.
-
Viability Assessment:
-
For Tetrazolium Salt-Based Assays (e.g., MTT, MTS): Add the reagent to each well and incubate for 1-4 hours. The mitochondrial dehydrogenases in living cells convert the salt into a colored formazan (B1609692) product. Measure the absorbance at the appropriate wavelength using a plate reader.
-
For ATP-Based Assays (e.g., CellTiter-Glo): Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[10] Measure luminescence on a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol: Western Blot for Pathway Analysis
This protocol assesses the phosphorylation status of key signaling proteins.[11]
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the SHP2 inhibitor for a defined period (e.g., 1-24 hours).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total-ERK1/2
-
Rabbit anti-SHP2
-
Mouse or Rabbit anti-Actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantification: Use densitometry software to measure band intensity. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the loading control.
Protocol: Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if the inhibitor disrupts the interaction between SHP2 and its binding partners, such as Grb2.
-
Cell Lysis: Treat and harvest cells as in the Western Blot protocol, but use a more gentle, non-denaturing lysis buffer (e.g., buffer containing 0.1-0.5% NP-40 or Triton X-100) to preserve protein-protein interactions.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-SHP2) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western Blot, probing for the bait protein (SHP2) and its expected interacting partners (e.g., Grb2). A successful target validation would show a reduced amount of Grb2 co-precipitating with SHP2 in inhibitor-treated samples compared to the control.
Interpretation and Conclusion
The successful validation of a SHP2 inhibitor relies on the logical connection between its cellular effects and its direct action on the target protein. The collective evidence from the described experiments forms a robust argument for target validation.
References
- 1. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]
- 3. sellerslab.org [sellerslab.org]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 12. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Selectivity Profile of Shp2-IN-32
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Shp2-IN-32, a potent, orally active, allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document collates available quantitative data, details relevant experimental methodologies, and presents key signaling pathways and workflows through structured diagrams.
Core Compound Properties
This compound, also identified as compound C6, is a novel substituted pyridine (B92270) carboxamide derivative. It functions as an allosteric inhibitor, stabilizing SHP2 in its inactive conformation. This mechanism prevents the recruitment and activation of the phosphatase, thereby blocking downstream signaling pathways.
Quantitative Selectivity Profile
Table 1: Potency of this compound Against SHP2 and Cellular Proliferation
| Target/Assay | IC50 (nM) | Cell Line |
| SHP2 (Biochemical Assay) | 0.13 | N/A |
| Antiproliferative Effect | 3.5 | MV-4-11 |
Data sourced from the publication "Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors."
For context, the selectivity of a related compound, SHP2-IN-29, has been characterized against other protein tyrosine phosphatases (PTPs), suggesting a degree of selectivity for SHP2 within this chemical series.
Table 2: Selectivity Profile of a Related Compound, SHP2-IN-29
| Phosphatase | IC50 (µM) |
| SHP1 | 5.54 |
| PTP1B | 11.08 |
| TCPTP | 33.07 |
This data for a related compound suggests that inhibitors from this class can achieve selectivity over other phosphatases.[1]
Signaling Pathways and Mechanism of Action
SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It is essential for the full activation of the RAS-MAPK pathway. Allosteric inhibitors like this compound lock the enzyme in an auto-inhibited state, preventing its activation and subsequent signal transduction.
Experimental Protocols
The characterization of this compound involves several key in vitro and cell-based assays. The following are detailed representative protocols for these experiments.
SHP2 Biochemical Inhibition Assay
This assay determines the in vitro potency of an inhibitor against the SHP2 enzyme.
Methodology:
-
Reagent Preparation :
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[2]
-
SHP2 Enzyme: Recombinant full-length human SHP2 is diluted in the assay buffer to the desired final concentration (e.g., 0.5 nM).[2][3]
-
Activating Peptide: A dually phosphorylated peptide from insulin (B600854) receptor substrate 1 (p-IRS1) is used to activate the auto-inhibited full-length SHP2.[3][4]
-
Test Compound: this compound is serially diluted in DMSO and then further diluted in assay buffer.
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) is used as the fluorogenic substrate.[2][3][5]
-
-
Assay Procedure (384-well plate format) :
-
The SHP2 enzyme is pre-incubated with the p-IRS1 activating peptide for approximately 20-30 minutes at room temperature to allow for enzyme activation.[2][3]
-
Varying concentrations of this compound are added to the wells containing the activated enzyme and incubated for a defined period.
-
The enzymatic reaction is initiated by the addition of DiFMUP substrate.[2][3][5]
-
The fluorescence signal, resulting from the dephosphorylation of DiFMUP to the fluorescent product DiFMU, is measured kinetically over time (e.g., 30 minutes) using a plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm).[3][5]
-
-
Data Analysis :
-
The rate of reaction is determined from the linear phase of the kinetic read.
-
The percentage of inhibition is calculated relative to a DMSO vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Antiproliferative and p-ERK Inhibition Assay
This assay assesses the effect of the inhibitor on a SHP2-dependent cell line by measuring cell viability and the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.
Methodology:
-
Cell Culture and Treatment :
-
MV-4-11 cells are seeded in 96-well plates at an appropriate density.
-
For p-ERK analysis, cells may be serum-starved for 12-24 hours to reduce basal phosphorylation levels.[6]
-
Cells are treated with a serial dilution of this compound or DMSO as a vehicle control for the desired time period (e.g., 48 hours).[6]
-
-
Antiproliferation Assay :
-
After the incubation period, a cell viability reagent (e.g., CellTiter-Glo®) is added to the wells.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The IC50 value for antiproliferative activity is calculated from the dose-response curve.
-
-
p-ERK Western Blot Analysis :
-
Following treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.[6]
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[6]
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[6][7]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[6]
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.[7]
-
Band intensities are quantified to determine the ratio of p-ERK to total ERK, indicating the level of pathway inhibition.
-
Conclusion
This compound is a highly potent allosteric inhibitor of SHP2 with demonstrated efficacy in biochemical and cellular assays. Its mechanism of action through the stabilization of the inactive conformation of SHP2 provides a promising avenue for therapeutic intervention in cancers driven by aberrant RTK signaling. Further characterization of its broad selectivity and off-target profile will be crucial for its continued development as a clinical candidate. The experimental protocols outlined in this guide provide a robust framework for the evaluation of this compound and other novel SHP2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Role of SHP2 in Signal Transduction Pathways: A Technical Guide
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed across various tissues.[1][2] It is a critical intracellular signaling molecule that modulates a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[3][4] Despite being a phosphatase, SHP2 predominantly functions as a positive regulator in signaling cascades initiated by receptor tyrosine kinases (RTKs), cytokines, and growth factors.[4][5] Its dysregulation through mutations or aberrant expression is implicated in developmental disorders like Noonan Syndrome and in the pathogenesis of numerous human cancers, including leukemia and various solid tumors.[2][6][7] This has positioned SHP2 as a compelling therapeutic target for cancer and other diseases.[1][8]
Core Concepts: Structure and Mechanism of Action
SHP2 is a modular protein comprising two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[2][3] The regulation of SHP2's catalytic activity is governed by an allosteric auto-inhibition mechanism.
-
Inactive State: In its basal state, SHP2 exists in a "closed" or auto-inhibited conformation.[3][9] The N-SH2 domain physically inserts into the catalytic cleft of the PTP domain, effectively blocking substrate access and rendering the enzyme inactive.[3][10]
-
Active State: Activation occurs when SHP2 is recruited to phosphorylated tyrosine residues on activated receptors or scaffolding adapter proteins (e.g., Gab1, IRS-1) via its SH2 domains.[3][11] The binding of a phosphotyrosyl (pY) peptide to the SH2 domains induces a significant conformational change, releasing the N-SH2 domain from the PTP active site.[3][12] This transition to an "open," active conformation allows the PTP domain to access and dephosphorylate its substrates.[9][10]
SHP2 in Core Signaling Pathways
SHP2 is a central node that integrates signals from multiple pathways, with its function being highly context-dependent.
RAS-MAPK Pathway
SHP2 is a critical positive regulator of the RAS-MAPK (mitogen-activated protein kinase) signaling cascade, which is fundamental for cell proliferation and survival.[5][13] It acts upstream of RAS, and its activity is required for the full activation of the pathway by various growth factors.[14][15]
Upon stimulation of an RTK (e.g., EGFR, FGFR), SHP2 is recruited to the plasma membrane, often via scaffolding proteins like Gab1.[3][15] At the membrane, SHP2 is thought to promote RAS activation through several non-mutually exclusive mechanisms:
-
Dephosphorylating RAS inhibitors: SHP2 can dephosphorylate negative regulators of RAS, such as Sprouty proteins or RasGAP.[3]
-
Scaffolding Function: SHP2 can act as a scaffold, bringing together components of the activation complex, like Grb2 and SOS, thereby facilitating the exchange of GDP for GTP on RAS.[10]
The activated RAS then triggers a kinase cascade through Raf, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell growth and division.[6][15] Gain-of-function mutations in SHP2 lead to hyperactivation of this pathway, driving oncogenesis.[7][13]
PI3K-AKT Pathway
The role of SHP2 in the PI3K-AKT pathway is complex and appears to be dualistic, exhibiting both positive and negative regulatory functions depending on the cellular context and specific receptor signals.[3][16]
-
Positive Regulation: In some contexts, such as signaling from insulin-like growth factor (IGF-1), SHP2 is required for the activation of PI3K and its downstream effector AKT.[17] Activating SHP2 mutations have been shown to enhance PI3K/AKT signaling by promoting interactions with scaffolding proteins like Gab1 and Gab2.[4]
-
Negative Regulation: Conversely, SHP2 can negatively regulate the PI3K/AKT pathway. For example, it can terminate a positive feedback loop involving Gab1 and PI3K downstream of EGFR signaling.[18] In ovarian granulosa cells, SHP2 acts as a negative modulator by suppressing PI3K/AKT signaling to balance follicular development.[18] This negative regulation can occur through the dephosphorylation of docking sites required for PI3K recruitment.[5]
This dual role highlights SHP2 as a fine-tuning modulator of the PI3K/AKT pathway, which is crucial for metabolism, cell growth, and survival.[5][19]
JAK-STAT Pathway
In contrast to its role in the RAS-MAPK pathway, SHP2 generally functions as a negative regulator of the JAK-STAT signaling cascade, particularly in response to interferons (IFNs).[20][21] The JAK-STAT pathway is crucial for immune responses and hematopoiesis.
Upon cytokine binding (e.g., IFN-γ), receptor-associated Janus kinases (JAKs) become activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[22] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors.[22] SHP2 can attenuate this signal by dephosphorylating key components of the pathway.[20][21] Studies have shown that in cells lacking functional SHP2, there is an excessive and prolonged activation of STAT1 in response to IFN stimulation.[22] By dephosphorylating STAT1 on tyrosine 701, SHP2 helps terminate the signal, thereby preventing excessive cytokine-induced effects like growth inhibition and apoptosis.[21][23]
References
- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SHP2 Phosphatase [biology.kenyon.edu]
- 10. rupress.org [rupress.org]
- 11. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SHP-2 regulates the phosphatidylinositide 3'-kinase/Akt pathway and suppresses caspase 3-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Shp-2 tyrosine phosphatase functions as a negative regulator of the interferon-stimulated Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reactome | Dephosphorylation of STAT1 by SHP2 [reactome.org]
Methodological & Application
Optimizing Shp2-IN-32 Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating key signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are frequently dysregulated in various human cancers.[1][2][3] Consequently, Shp2 has emerged as a compelling therapeutic target in oncology. Shp2-IN-32 is a potent, orally active, allosteric inhibitor of Shp2 with a reported IC50 value of 0.13 nM in biochemical assays. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, with a focus on optimizing its concentration for accurate and reproducible results.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a tunnel-like pocket in the Shp2 protein, stabilizing it in a closed, auto-inhibited conformation.[4] This prevents the N-terminal SH2 domain from exposing the catalytic site of the phosphatase domain, thereby blocking its activity.[5][6] By inhibiting Shp2, this compound disrupts the signal transduction cascades that drive cancer cell proliferation, survival, and differentiation.
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Data | Reference |
| Chemical Name | Not explicitly stated in search results. | |
| Molecular Formula | C29H27ClN6O2S | [7] |
| Molecular Weight | 559.08 g/mol | [7] |
| CAS Number | 3043685-80-6 | [7] |
| IC50 (biochemical) | 0.13 nM | [4] |
| Solubility | Soluble in DMSO. | [8] |
| Storage | Store stock solutions at -20°C or -80°C. | [8] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line Examples (Cancer Type) | Recommended Starting Concentration Range | Incubation Time |
| Cell Viability (MTS/MTT) | KYSE-520 (Esophageal), RPMI-8226 (Multiple Myeloma), MCF-7 (Breast) | 0.1 nM - 10 µM | 24 - 72 hours |
| Colony Formation | As above | 0.1 nM - 1 µM | 7 - 14 days |
| Western Blotting | As above | 1 nM - 1 µM | 2 - 24 hours |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]
Cell Viability Assay (MTS Assay) to Determine IC50
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Selected cancer cell line (e.g., KYSE-520, RPMI-8226)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[4] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.[1]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. A common starting range is from 10 µM down to 0.1 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).[10]
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates containing 2 mL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure the formation of distinct colonies.
-
-
Compound Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.
-
Western Blotting for Pathway Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the Shp2 signaling pathway.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SHP2, anti-SHP2, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Mandatory Visualizations
Caption: Shp2 signaling pathways and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical relationship in a dose-response analysis for IC50 determination.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 4. benchchem.com [benchchem.com]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SHP2-IN-31 | SHP2 | 2411321-35-0 | Invivochem [invivochem.com]
- 9. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
Application Notes and Protocols for SHP2 Inhibitors in In Vivo Mouse Models
A comprehensive search for "Shp2-IN-32" did not yield specific data regarding its in vivo administration and dosage in mouse models. The following information is based on other well-characterized SHP2 inhibitors, such as SHP099 and RMC-4550, and serves as a general guideline for researchers working with SHP2 inhibitors in preclinical cancer models.
Introduction
SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[2][4][5] SHP2 acts as a positive regulator of this pathway, making it an attractive therapeutic target for cancers driven by receptor tyrosine kinase (RTK) signaling.[6][7][8] Allosteric inhibitors of SHP2 have shown promise in preclinical models by stabilizing the auto-inhibited conformation of the enzyme, thereby blocking its catalytic activity and downstream signaling.[9]
These application notes provide an overview of the in vivo administration and dosage of SHP2 inhibitors in mouse models, based on published studies with compounds like SHP099 and RMC-4550.
Signaling Pathway
SHP2 is a critical node in the RTK signaling cascade. Upon ligand binding, RTKs become autophosphorylated, creating docking sites for SHP2. SHP2 is then recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK pathway.[6][10] This pathway ultimately promotes cell proliferation and survival. SHP2 inhibitors block this cascade, leading to reduced tumor growth.
In Vivo Administration and Dosage
The administration and dosage of SHP2 inhibitors in mouse models can vary depending on the specific compound, the tumor model, and the experimental goals. The following tables summarize data from studies using SHP099 and RMC-4550.
Table 1: In Vivo Efficacy of SHP2 Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Tumor Cell Line | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| SHP099 | Balb/c nude mice | RPMI-8226 (Multiple Myeloma) | 75 mg/kg | Oral | Daily | Reduced tumor growth and weight | [4][5] |
| RMC-4550 | Balb/c nude mice | RPMI-8226 (Multiple Myeloma) | 30 mg/kg | Oral | Daily | Reduced tumor growth and weight | [4][5] |
| RMC-4550 | Balb/c mice | MPL-W515L (Myeloproliferative Neoplasm) | 20 mg/kg | Oral | Every other day | Antagonized MPN phenotypes and increased survival | [11] |
Experimental Protocols
Below are generalized protocols for in vivo studies with SHP2 inhibitors based on the available literature. It is crucial to optimize these protocols for the specific SHP2 inhibitor and mouse model being used.
Xenograft Mouse Model Protocol
This protocol outlines the general steps for evaluating the anti-tumor efficacy of a SHP2 inhibitor in a subcutaneous xenograft model.
Materials:
-
SHP2 inhibitor (e.g., this compound)
-
Vehicle for formulation (e.g., as determined by solubility and stability studies)
-
Tumor cells (e.g., RPMI-8226)
-
Immunocompromised mice (e.g., Balb/c nude mice)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture the chosen tumor cell line under appropriate conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors become palpable or reach a specific size (e.g., 100-200 mm³), proceed to the next step.
-
Randomization: Randomly assign mice into treatment and vehicle control groups.
-
Drug Formulation: Prepare the SHP2 inhibitor formulation and the vehicle control. The formulation will depend on the physicochemical properties of the specific inhibitor.
-
Drug Administration: Administer the SHP2 inhibitor or vehicle to the respective groups according to the predetermined dosage and schedule (e.g., daily oral gavage).
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at regular intervals to monitor for toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers like p-ERK).
-
Pharmacodynamic Analysis: To confirm the on-target activity of the SHP2 inhibitor, tumor lysates can be analyzed for the phosphorylation status of downstream effectors like ERK. A reduction in p-ERK levels in the tumors of treated mice compared to the control group would indicate effective target engagement.[5]
Conclusion
While specific in vivo data for this compound is not publicly available, the information from other SHP2 inhibitors provides a strong foundation for designing and executing preclinical studies. Researchers should perform initial dose-finding and tolerability studies for any new SHP2 inhibitor before proceeding to efficacy experiments. Careful monitoring of tumor growth and pharmacodynamic markers is essential to evaluate the therapeutic potential of these compounds in relevant mouse models of cancer.
References
- 1. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Antagonism or Synergism: Role of Tyrosine Phosphatases SHP-1 and SHP-2 in Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 6. SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Application of SHP2-IN-32 in KRAS-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a crucial role in activating the RAS-MAPK signaling pathway, which is essential for cell proliferation, differentiation, and survival.[3][4] Activating mutations in KRAS are among the most common oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[1][5] While the development of direct KRAS inhibitors, especially for the G12C mutation, has been a significant breakthrough, adaptive resistance often limits their long-term efficacy.[1][6]
This adaptive resistance is frequently mediated by feedback reactivation of upstream signaling, leading to the reloading of KRAS with GTP.[7] SHP2 has emerged as a key player in this resistance mechanism.[7][8] Inhibition of SHP2 has been shown to block this RTK-driven feedback loop, thereby enhancing the efficacy of KRAS inhibitors and overcoming adaptive resistance.[7] Furthermore, SHP2 inhibition can have direct anti-tumor effects in some KRAS-mutant models, particularly when cells are grown in 3D cultures or in vivo, suggesting a dependency on upstream RTK signaling.[9][10][11][12] This document provides detailed application notes and protocols for the use of SHP2 inhibitors, with a focus on their application in KRAS-mutant cancer models.
Data Presentation
In Vitro Efficacy of SHP2 Inhibition in KRAS-Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | SHP2 Inhibitor | IC50 / Effect | Reference |
| H358 | NSCLC | G12C | Cell Viability | SHP099 | Synergistic with ARS-1620 (G12C inhibitor) | [7] |
| MIAPaCa-2 | Pancreatic | G12C | Cell Viability | SHP099 | Synergistic with ARS-1620 | [7] |
| KCP | Pancreatic | G12D | Cell Viability | SHP099 | Modest single-agent activity | [7] |
| Multiple Lines | Multiple | Various | 3D Spheroid | SHP099 | Increased sensitivity compared to 2D culture | [9][10][11][12] |
| RPMI-8226 | Multiple Myeloma | N/A | CCK-8 | SHP099 | Dose-dependent decrease in viability | [13] |
| NCI-H929 | Multiple Myeloma | N/A | CCK-8 | RMC-4550 | Dose-dependent decrease in viability | [13] |
In Vivo Efficacy of SHP2 Inhibition in KRAS-Mutant Xenograft Models
| Cancer Model | KRAS Mutation | SHP2 Inhibitor | Combination | Tumor Growth Inhibition (%) | Reference |
| PDAC Xenograft | G12C | SHP099 | ARS-1620 | >75% (Combination) | [7][14] |
| NSCLC Xenograft | G12C | SHP099 | ARS-1620 | Significant survival benefit | [7] |
| MIAPaCa-2 Xenograft | G12C | SHP099 | - | Efficacy observed | [9][10][11][12] |
| NSCLC GEMM | G12C | SHP2-I | - | Impaired tumor growth | [2] |
Signaling Pathways and Experimental Workflows
Caption: SHP2-KRAS signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol is for assessing the effect of this compound on the viability of KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cancer cell lines (e.g., H358, MIAPaCa-2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be <0.1%.
-
Include a vehicle-only control.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).[16]
-
-
Viability Assessment (CCK-8):
-
Viability Assessment (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Incubate for 15 minutes with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.[17]
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Western Blot Analysis for MAPK Pathway Modulation
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.
Materials:
-
KRAS-mutant cancer cells
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
TBST buffer (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[19]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[3][19]
-
Incubate with primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[3][19]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[3]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).[18]
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of this compound in a KRAS-mutant tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
KRAS-mutant cancer cells (e.g., MIAPaCa2)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10⁶ KRAS-mutant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (and/or combination agents) and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
-
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Genetically engineered mouse models (GEMMs) that more accurately reflect human disease can also be utilized.[20][21]
References
- 1. targetedonc.com [targetedonc.com]
- 2. targetedonc.com [targetedonc.com]
- 3. benchchem.com [benchchem.com]
- 4. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. lifesciences.tecan.com [lifesciences.tecan.com]
- 6. ascopubs.org [ascopubs.org]
- 7. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Data from Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Tumor Intrinsic Efficacy by SHP2 a ... | Article | H1 Connect [archive.connect.h1.co]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Novel Kras-mutant murine models of non-small cell lung cancer possessing co-occurring oncogenic mutations and increased tumor mutational burden - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Shp2-IN-32 for Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell growth, differentiation, and survival. It is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders.
Shp2-IN-32 is a potent and selective allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation. This mechanism of action prevents the dephosphorylation of SHP2 substrates, thereby inhibiting downstream signaling pathways, most notably the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) cascade.
Recent studies have highlighted the pivotal role of SHP2 in the development of adaptive resistance to targeted cancer therapies. By inhibiting SHP2, this compound can re-sensitize resistant cancer cells to other inhibitors, such as those targeting MEK, EGFR, or ALK, making it a valuable tool for investigating and overcoming drug resistance mechanisms.
Signaling Pathways and Mechanism of Action
SHP2 is a crucial positive regulator of the RAS-RAF-MEK-ERK signaling pathway. Upon activation by growth factors or cytokines, SHP2 is recruited to phosphorylated receptors or scaffold proteins. It then dephosphorylates specific substrates, leading to the activation of RAS and the subsequent downstream cascade. This compound, by locking SHP2 in an inactive state, effectively blocks this signal transmission.
Quantitative Data
The following tables summarize quantitative data for SHP2 inhibitors from various studies, providing insights into their potency and efficacy in different cancer models. Note that "this compound" is a representative name, and the data below is compiled from studies on various potent and selective allosteric SHP2 inhibitors like SHP099 and RMC-4550.
Table 1: In Vitro Inhibitory Activity of SHP2 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SHP099 | KYSE-520 | Esophageal Squamous Cell Carcinoma | 71 | [1] |
| RMC-4550 | Molm-14 | Acute Myeloid Leukemia (FLT3-ITD) | 146 | [2] |
| RMC-4550 | MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 120 | [2] |
| RMC-4550 | Kasumi-1 | Acute Myeloid Leukemia (KIT N822K) | 193 | [2] |
| RMC-4550 | SKNO-1 | Acute Myeloid Leukemia (KIT N822K) | 480 | [2] |
| TNO155 | NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | >10,000 (single agent) | [1] |
Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Reference |
| SHP099 | Capan-2 Xenograft (Pancreatic) | 75 mg/kg, daily | Tumor growth inhibition | [3] |
| SHP099 + Trametinib | MIAPaCa-2 Xenograft (Pancreatic) | SHP099: 75 mg/kg, every other day; Trametinib: 0.25 mg/kg, daily | Synergistic tumor regression | [3] |
| RMC-4550 | RPMI-8226 Xenograft (Multiple Myeloma) | 30 mg/kg, daily | Reduced tumor growth and weight | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on drug resistance mechanisms. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1.5 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the dose-response curves and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for p-ERK and Total ERK
This protocol is to assess the effect of this compound on the MAPK signaling pathway.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound for the desired time, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the p-ERK signal, strip the membrane and re-probe with an antibody against total ERK and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal.
-
Protocol 3: In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 30-75 mg/kg) or vehicle control daily via oral gavage. For combination studies, administer the second drug according to its established protocol.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for p-ERK, Ki-67).
-
Conclusion
This compound represents a powerful chemical probe and a potential therapeutic agent for overcoming drug resistance in cancer. Its ability to allosterically inhibit SHP2 and disrupt key oncogenic signaling pathways provides a strong rationale for its use in combination with other targeted therapies. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of drug resistance mechanisms. Further investigation into the synergistic effects of this compound with a broader range of anti-cancer agents is warranted to fully explore its therapeutic potential.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
Application Notes and Protocols: Evaluating the Synergy of Shp2 Inhibition and PD-1 Blockade in Cancer Immunotherapy
Introduction
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that plays a dual role in cancer progression.[1][2] Within tumor cells, SHP2 is a key activator of the RAS-ERK (MAPK) signaling pathway downstream of receptor tyrosine kinases (RTKs), promoting cell proliferation and survival.[2][3][4] In the tumor microenvironment, SHP2 is a crucial component of the programmed cell death protein 1 (PD-1) signaling pathway in T cells.[4][5][6] Engagement of PD-1 on T cells by its ligand (PD-L1) on tumor cells leads to the recruitment and activation of SHP2, which suppresses T-cell receptor (TCR) signaling, causing T-cell exhaustion and allowing tumors to evade immune destruction.[5][7][8]
This dual role makes SHP2 an attractive therapeutic target. Allosteric inhibitors of SHP2, such as SHP099 and its analogs (represented here by Shp2-IN-32), can block its oncogenic signaling in tumor cells while also preventing its immunosuppressive function in T cells.[1][9] This application note details the experimental design for co-treatment with an allosteric SHP2 inhibitor (this compound) and a PD-1 blocking antibody. The combination is hypothesized to exert a synergistic anti-tumor effect by simultaneously inhibiting tumor cell growth and reinvigorating the anti-tumor immune response.[1][5]
These protocols are based on established methodologies using the well-characterized SHP2 inhibitor SHP099 and can be adapted for this compound and other specific SHP2 inhibitors.
Signaling Pathways and Mechanism of Action
SHP2's Role in Oncogenic Signaling
In many cancers, RTKs are overactive, leading to the recruitment of SHP2.[4] SHP2 then activates the RAS-ERK pathway, which is a central driver of cell proliferation, survival, and differentiation.[2][3] SHP2 inhibition is designed to block this signal transmission, thereby impeding tumor growth directly.
SHP2's Role in PD-1 Mediated T-Cell Inhibition
When PD-L1 on a tumor cell binds to PD-1 on an activated T cell, SHP2 is recruited to the cytoplasmic tail of PD-1.[5][10] This recruitment leads to the dephosphorylation of key components of the T-cell receptor (TCR) signaling complex, such as ZAP70 and CD28, thereby suppressing T-cell activation, cytokine production, and cytotoxic function.[6][11] The combination of a SHP2 inhibitor and a PD-1 antibody blocks this immunosuppressive axis at two points.
Experimental Design and Workflow
A multi-stage approach is recommended to evaluate the efficacy of the this compound and anti-PD-1 combination therapy. This involves initial in vitro characterization followed by in vivo efficacy studies in a syngeneic mouse model.
Key Experimental Protocols
Protocol: In Vitro Cell Viability Assay
Objective: To determine the direct effect of this compound on the proliferation of cancer cell lines. Materials:
-
Murine colon adenocarcinoma cell lines (e.g., MC-38, CT-26)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Final concentrations should span a wide range (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Replace the medium in the wells with the drug-containing medium.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Add MTT reagent according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Protocol: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and anti-PD-1, alone and in combination, in an immune-competent mouse model. Materials:
-
6-8 week old female C57BL/6 or BALB/c mice (matched to the cell line)
-
MC-38 or CT-26 cancer cells
-
This compound (formulated for oral gavage or intraperitoneal injection)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control IgG
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate 1 x 10^6 MC-38 or CT-26 cells in 100 µL of sterile PBS into the right flank of each mouse.[1]
-
Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four treatment groups (n=6-8 per group).
-
Treatment Administration (Example Regimen):
-
Group 1 (Control): Vehicle (daily, i.p.) + Isotype IgG (5 mg/kg, i.p., every 3 days).
-
Group 2 (this compound): this compound (e.g., 5 mg/kg, daily, i.p.) + Isotype IgG.[1]
-
Group 3 (Anti-PD-1): Vehicle + Anti-PD-1 antibody (5 mg/kg, i.p., every 3 days).[1]
-
Group 4 (Combination): this compound + Anti-PD-1 antibody.[1]
-
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ or signs of distress) or at a fixed time point (e.g., Day 13-21 post-inoculation).[12]
-
At the endpoint, excise tumors and weigh them. A portion of the tumor should be fixed in formalin for IHC, and another portion processed immediately for flow cytometry and RNA extraction.
Protocol: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify changes in the immune cell populations within the tumor microenvironment following treatment. Materials:
-
Freshly excised tumors
-
RPMI medium
-
Collagenase D, Hyaluronidase, DNase I
-
70 µm cell strainers
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, CD3, CD8, CD4, IFN-γ, Granzyme B)
-
Intracellular staining and fixation/permeabilization buffers
-
Flow cytometer
Procedure:
-
Mince the tumor tissue finely and place it in a digestion buffer containing Collagenase D, Hyaluronidase, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion with RPMI + 10% FBS and pass the suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Count the cells and aliquot approximately 1-2 x 10^6 cells per tube.
-
Block Fc receptors using Fc block for 10 minutes.
-
Perform surface staining with antibodies against CD45, CD3, CD8, and CD4 for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
For intracellular cytokine staining (IFN-γ, Granzyme B), fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for 30 minutes.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo). Gate on live, CD45+ leukocytes, then on T-cell subsets (CD3+, CD8+, etc.).
Data Presentation and Expected Outcomes
Quantitative data should be summarized to compare the effects of monotherapy and combination therapy.
In Vivo Anti-Tumor Efficacy
Studies have shown that while both SHP2 inhibition and PD-1 blockade can independently slow tumor growth, the combination therapy results in significantly greater tumor growth inhibition.[1][5][12]
Table 1: Example Tumor Growth Data in MC-38 Syngeneic Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 13 ± SEM | Mean Tumor Weight (g) at Day 13 ± SEM |
| Vehicle + IgG | 1250 ± 150 | 1.3 ± 0.2 |
| SHP099 + IgG | 800 ± 120 | 0.8 ± 0.1 |
| Vehicle + Anti-PD-1 | 750 ± 110 | 0.7 ± 0.1 |
| SHP099 + Anti-PD-1 | 250 ± 50 | 0.2 ± 0.05 |
| (Data are representative based on published literature[1][12]) |
Immunophenotyping of Tumor Microenvironment
The synergistic effect is often correlated with enhanced anti-tumor immunity. The combination treatment is expected to increase the infiltration and activation of cytotoxic T lymphocytes (CTLs).[1]
Table 2: Example Flow Cytometry Data of Tumor-Infiltrating Lymphocytes
| Treatment Group | % CD8+ of CD45+ Cells ± SEM | % IFN-γ+ of CD8+ Cells ± SEM |
| Vehicle + IgG | 5 ± 1.2 | 8 ± 2.1 |
| SHP099 + IgG | 12 ± 2.5 | 18 ± 3.5 |
| Vehicle + Anti-PD-1 | 15 ± 3.0 | 25 ± 4.0 |
| SHP099 + Anti-PD-1 | 35 ± 4.1 | 45 ± 5.2 |
| (Data are representative based on published literature[1]) |
Gene Expression Analysis
Analysis of tumor tissue via qPCR is expected to show an upregulation of genes associated with cytotoxic T-cell function in the combination therapy group.[1][5]
Table 3: Example Relative mRNA Expression in Tumor Tissue
| Treatment Group | Ifn-γ (Fold Change) | GzmB (Fold Change) | Prf1 (Fold Change) |
| Vehicle + IgG | 1.0 | 1.0 | 1.0 |
| SHP099 + IgG | 2.5 | 3.0 | 2.8 |
| Vehicle + Anti-PD-1 | 3.5 | 4.0 | 3.8 |
| SHP099 + Anti-PD-1 | 8.0 | 9.5 | 9.0 |
| (Data are representative based on published literature[1]) |
Conclusion
The combination of a SHP2 inhibitor like this compound with a PD-1 blocking antibody represents a promising therapeutic strategy. By simultaneously targeting tumor-intrinsic growth pathways and relieving immune suppression in the tumor microenvironment, this co-treatment has the potential to produce durable and synergistic anti-tumor responses. The protocols outlined here provide a robust framework for preclinical evaluation of this combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 10. PD1/SHP-2 interaction - Navinci [navinci.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Shp2-IN-32 in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Shp2-IN-32 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, allosteric inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] It functions by binding to a non-catalytic, allosteric site on the SHP2 protein, stabilizing it in an inactive conformation.[2][3] This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling pathways, primarily the RAS-MAPK pathway, which is crucial for cell proliferation and survival in many cancers.[4][5][6]
Q2: What are the key signaling pathways regulated by SHP2?
SHP2 is a critical node in several signaling pathways that control cell growth, differentiation, and survival.[7][8] The most well-characterized pathway is the RAS-MAPK (also known as ERK) pathway.[9] SHP2 is also involved in the PI3K/AKT and JAK/STAT signaling cascades.[6] Dysregulation of SHP2 activity is implicated in the development and progression of various cancers.[6]
Q3: What is the expected potency of this compound?
This compound is a highly potent inhibitor of SHP2 with a reported IC50 value of 0.13 nM in biochemical assays.[1] However, the effective concentration in cell-based assays (EC50) can vary depending on the cell line, assay conditions, and duration of treatment.
Troubleshooting Guide
Issue 1: Low or No Inhibition of Cell Viability/Proliferation
Q: I am not observing the expected anti-proliferative effect of this compound in my cancer cell line. What are the possible reasons?
A: Several factors could contribute to the low efficacy of this compound in your cell-based assay. Here's a step-by-step troubleshooting guide:
1. Confirm Compound Integrity and Handling:
-
Solubility and Stability: Ensure this compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. Long-term storage should be at -20°C or lower.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.
2. Evaluate Cell Line Suitability:
-
Genetic Context: Not all cell lines are sensitive to SHP2 inhibition. Cell lines with mutations downstream of SHP2 in the RAS-MAPK pathway (e.g., certain BRAF or MEK mutations) may be intrinsically resistant.[10]
-
Dependency on SHP2: The growth and survival of your chosen cell line may not be primarily driven by the SHP2-RAS-MAPK axis. Consider using a cell line known to be dependent on SHP2 signaling for proliferation.
-
Expression Levels: Confirm that the cell line expresses sufficient levels of SHP2 protein.
3. Optimize Assay Conditions:
-
Treatment Duration: The effects of this compound on cell viability may require a longer incubation period. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.
-
Cell Seeding Density: High cell density can lead to contact inhibition, which may mask the anti-proliferative effects of the inhibitor. Optimize the seeding density for your specific cell line.[10]
-
Serum Concentration: Growth factors in the serum can activate parallel signaling pathways, potentially compensating for SHP2 inhibition. Consider reducing the serum concentration or using serum-free media if appropriate for your cell line.[10]
4. Verify Target Engagement:
-
Phospho-ERK Levels: A key downstream effector of the SHP2-RAS-MAPK pathway is ERK. A successful inhibition of SHP2 should lead to a decrease in the phosphorylation of ERK (p-ERK). Perform a western blot to assess p-ERK levels after a short treatment with this compound (e.g., 1-4 hours).
-
Cellular Thermal Shift Assay (CETSA): This assay can directly measure the binding of this compound to the SHP2 protein within intact cells.[11][12][13] An increase in the thermal stability of SHP2 upon inhibitor treatment confirms target engagement.
Issue 2: No Decrease in Phospho-ERK (p-ERK) Levels
Q: I have treated my cells with this compound, but I don't see a reduction in p-ERK levels by western blot. What should I do?
A: This suggests a potential issue with either the compound, the experimental setup, or cellular resistance mechanisms.
1. Re-check Compound and Assay Basics:
-
Confirm the concentration and integrity of your this compound stock solution.
-
Ensure the treatment time was appropriate to observe a change in p-ERK levels (typically a short-term treatment of 1-4 hours is sufficient).
2. Investigate Cellular Resistance Mechanisms:
-
Feedback Activation: Inhibition of the MAPK pathway can trigger rapid feedback activation of receptor tyrosine kinases (RTKs) like FGFR, leading to a rebound in p-ERK levels.[2] This can occur within a few hours of treatment. Consider shorter time points for your p-ERK analysis.
-
SHP2 Mutations: Certain mutations in the PTPN11 gene (which encodes SHP2) can render the protein constitutively active and less sensitive to allosteric inhibitors that stabilize the inactive conformation.[5] Sequence the PTPN11 gene in your cell line to check for such mutations.
-
Parallel Pathway Activation: The cells might be relying on alternative signaling pathways for survival that are independent of SHP2.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected SHP2 Inhibitors
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 0.13 | Biochemical | [1] |
| SHP099 | 70 | Biochemical | [13] |
| RMC-4550 | 0.583 | Biochemical | [14] |
| JAB-3068 | 25.8 | Biochemical | [15] |
| SHP2-IN-31 | 13 | Biochemical |
Experimental Protocols
Protocol: Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol outlines the key steps to assess the inhibition of SHP2 downstream signaling by measuring the levels of phosphorylated ERK.
1. Cell Culture and Treatment:
-
Seed the cells of interest in a 6-well plate at an optimized density and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) for a short duration (e.g., 1, 2, or 4 hours). Include a vehicle control (e.g., DMSO).
-
For a positive control of pathway activation, you can stimulate serum-starved cells with a growth factor like EGF or FGF.
2. Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
3. Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
The following day, wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative change in p-ERK levels.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for low efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Determining folding and binding properties of the C‐terminal SH2 domain of SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. SHP2-IN-31 | SHP2 | 2411321-35-0 | Invivochem [invivochem.com]
Technical Support Center: Overcoming Acquired Resistance to Shp2-IN-32
Welcome to the technical support center for researchers investigating acquired resistance to the allosteric SHP2 inhibitor, Shp2-IN-32. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your in vitro cancer cell line experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues when your cancer cell lines develop resistance to this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound (Increased IC50) | 1. Reactivation of the RAS-MAPK pathway.[1][2][3] 2. Mutations in the PTPN11 gene (encoding SHP2).[1] 3. Activation of bypass signaling pathways (e.g., PI3K-AKT).[4][5][6] 4. Upregulation of receptor tyrosine kinase (RTK) signaling.[1][7][8] | 1. Western Blot Analysis: Probe for phosphorylated and total levels of key pathway proteins (e.g., p-ERK, ERK, p-AKT, AKT). 2. Combination Therapy: Test co-treatment with a MEK inhibitor (e.g., Trametinib) to vertically block the pathway.[2][3] 3. Sequencing: Perform Sanger or next-generation sequencing of the PTPN11 gene to identify potential resistance mutations.[1] 4. RTK Inhibition: If upstream RTK activation is suspected, consider co-treatment with a relevant RTK inhibitor (e.g., an FGFR or FLT3 inhibitor, depending on the cancer model).[7][8][9] |
| No change in cell viability despite this compound treatment | 1. Intrinsic resistance of the cell line. 2. Suboptimal drug concentration or experimental setup. | 1. Cell Line Profiling: Review literature to confirm the cell line's dependency on SHP2 signaling. 2. Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the accurate IC50 value. 3. Positive Control: Include a known sensitive cell line in your experiments to validate drug activity. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent drug preparation. 3. Passage number of cell lines. | 1. Standardize Protocols: Ensure consistent cell seeding density, media composition, and incubation times. 2. Fresh Drug Aliquots: Prepare fresh dilutions of this compound from a validated stock for each experiment. 3. Cell Line Authentication: Regularly authenticate cell lines and use cells within a consistent, low passage number range. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to allosteric SHP2 inhibitors like this compound?
A1: Acquired resistance to allosteric SHP2 inhibitors frequently involves the reactivation of the RAS-MAPK signaling pathway.[1][2] This can occur through several mechanisms:
-
Mutations in PTPN11: Specific mutations in the PTPN11 gene, which encodes SHP2, can prevent the inhibitor from binding effectively, often by stabilizing the active conformation of the protein.[1][7]
-
Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the SHP2 blockade. A common bypass mechanism is the activation of the PI3K-AKT pathway.[4][5][6]
-
Upstream Reactivation: Increased signaling from receptor tyrosine kinases (RTKs) can provide a stronger input into the RAS pathway, overcoming the inhibitory effect of the drug.[1][7][8] This can be due to gene amplification or upregulation of the RTK itself or its ligands.
-
Downstream Alterations: Mutations or alterations in proteins downstream of SHP2, such as KRAS, can render the cells insensitive to SHP2 inhibition.[2]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A multi-step approach is recommended:
-
Biochemical Analysis: Use Western blotting to assess the phosphorylation status of key signaling proteins in the RAS-MAPK and PI3K-AKT pathways (e.g., p-ERK, p-AKT, p-S6) in resistant versus parental cells, both with and without drug treatment.
-
Genomic Analysis: Sequence the PTPN11 gene to check for mutations. Whole-exome or targeted sequencing can also identify mutations in other relevant genes (e.g., KRAS, BRAF, EGFR).
-
Functional Assays: Use small molecule inhibitors to probe the dependency of resistant cells on specific pathways. For example, if you suspect MEK reactivation, test for synergy with a MEK inhibitor.[2][3]
Q3: What are the recommended combination strategies to overcome resistance to this compound?
A3: Combining this compound with other targeted agents is a promising strategy to overcome or prevent resistance.[10]
-
MEK Inhibitors: Co-targeting SHP2 and MEK provides a vertical inhibition of the RAS-MAPK pathway and has shown synergistic effects in various cancer models.[2][3]
-
RTK Inhibitors: If resistance is driven by the reactivation of a specific RTK (e.g., FGFR, FLT3), a combination with the corresponding RTK inhibitor can be effective.[7][8][9]
-
Immune Checkpoint Blockade: SHP2 inhibition can also modulate the tumor microenvironment, suggesting potential combinations with immune checkpoint inhibitors like anti-PD-1 antibodies.[6][11]
Q4: Are there any known mutations in SHP2 that confer resistance to allosteric inhibitors?
A4: Yes, several mutations in the N-SH2 domain and the interface between the N-SH2 and PTP domains of SHP2 can confer resistance to allosteric inhibitors.[1] These mutations often destabilize the auto-inhibited conformation of SHP2, which allosteric inhibitors aim to stabilize.[1] Examples include mutations at residues such as E76, G60, and S502.[1]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.[12][13]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial Concentration: Start by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Continuous Exposure: Culture the cells in the presence of this starting concentration. Monitor the cells for growth. Initially, a significant portion of cells may die.
-
Subculture and Dose Escalation: Once the surviving cells resume proliferation and reach approximately 80% confluency, subculture them. In the new flask, increase the concentration of this compound by 1.5 to 2-fold.[13]
-
Repeat Dose Escalation: Repeat the process of monitoring, subculturing, and dose escalation. This is a gradual process that can take several months.
-
Cryopreserve Stocks: At each successful dose escalation step, cryopreserve a batch of cells. This is crucial in case the cells at a higher concentration do not survive.[13]
-
Characterize Resistant Population: Once a cell population is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold higher than the parental IC50), this can be considered a resistant cell line. Confirm the shift in IC50 using a cell viability assay.
Protocol 2: Cell Viability (IC50) Assay
This protocol details how to determine the half-maximal inhibitory concentration (IC50) of this compound.[14][15]
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells into separate 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Drug Dilution Series: Prepare a serial dilution of this compound in complete medium. A typical range would span from nanomolar to micromolar concentrations. Include a DMSO-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Treat for a duration that allows for at least two cell doublings in the control wells (typically 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance.[15]
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure the luminescent signal, which corresponds to ATP levels.[15]
-
-
Data Analysis: Normalize the viability of treated cells to the DMSO control. Plot the dose-response curve and use non-linear regression to calculate the IC50 value.
Data Summary
Table 1: Representative IC50 Values for this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Potential Resistance Mechanism |
| KYSE-520 (Esophageal) | 150 | 2500 | 16.7 | Reactivated MAPK signaling |
| MOLM-13 (AML) | 80 | 1800 | 22.5 | PTPN11 T42A mutation |
| NCI-H358 (Lung) | 250 | 4500 | 18.0 | FGFR1 amplification |
Note: These are example values and may not reflect the actual performance of this compound.
Visualizations
Caption: Canonical SHP2 signaling pathway and the point of inhibition by this compound.
Caption: Key mechanisms of acquired resistance to allosteric SHP2 inhibitors.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. oncotarget.net [oncotarget.net]
- 9. oncotarget.com [oncotarget.com]
- 10. fondazionebonadonna.org [fondazionebonadonna.org]
- 11. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. benchchem.com [benchchem.com]
Optimizing Shp2-IN-32 Solubility and Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the solubility and stability of Shp2-IN-32 in experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Introduction to this compound
This compound (also referred to as compound C6) is a potent, orally active, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] With an IC50 value of 0.13 nM, it represents a powerful tool for investigating the role of SHP2 in cell signaling and for potential therapeutic development.[1][2] SHP2 is a critical regulator of cellular proliferation pathways and immune checkpoint signaling, making it a key target in cancer therapy.[1][3] Like many small molecule inhibitors, this compound is hydrophobic, which can present challenges in achieving and maintaining its solubility in aqueous experimental buffers.
Core Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| IC50 | 0.13 nM | [1][2] |
| Molecular Formula | C29H27ClN6O2S | [2] |
| Molecular Weight | 559.08 g/mol | [2] |
| CAS Number | 3043685-80-6 | [2] |
Shp2 Signaling Pathway and Inhibition
The following diagram illustrates the role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of allosteric inhibition.
References
Technical Support Center: Cellular Thermal Shift Assays (CETSA) for SHP2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cellular Thermal Shift Assays (CETSA) to evaluate the target engagement of SHP2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using CETSA for SHP2 inhibitors?
A1: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a compound to its target protein within a cellular environment.[1][2] The underlying principle is that when a ligand, such as an SHP2 inhibitor, binds to its target protein (SHP2), it generally increases the protein's thermal stability.[1][2] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. In a CETSA experiment, cells are treated with the inhibitor, heated, and then lysed. The amount of soluble SHP2 remaining is quantified, typically by Western blotting.[1] An increase in soluble SHP2 at higher temperatures in inhibitor-treated cells compared to vehicle-treated cells indicates target engagement.[3]
Q2: What are the typical temperature ranges and heating times used for SHP2 CETSA?
A2: The optimal temperature range for an SHP2 CETSA experiment needs to be determined empirically by generating a melting curve. This typically involves heating the cells across a broad temperature gradient (e.g., 40°C to 70°C) for a fixed duration, commonly 3 minutes.[1] For SHP2, significant denaturation is often observed in the 50-60°C range.[3] The isothermal dose-response experiments are then performed at a single, optimized temperature within this melting transition zone.[3]
Q3: How do I interpret the results of my SHP2 CETSA experiment?
A3: CETSA results are typically presented in two ways:
-
Melt Curve: This is a plot of the amount of soluble SHP2 protein as a function of temperature. A shift of the curve to the right (higher temperatures) in the presence of an inhibitor indicates thermal stabilization and target engagement. The magnitude of this shift is denoted as ΔTm.[3][4]
-
Isothermal Dose-Response Curve: This is a plot of the amount of soluble SHP2 at a single, fixed temperature against varying concentrations of the inhibitor. This allows for the determination of an EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.[3]
Q4: Can CETSA be used to assess the engagement of inhibitors with mutant forms of SHP2?
A4: Yes, CETSA is a valuable tool for comparing the engagement of inhibitors with wild-type (WT) and mutant forms of SHP2, such as the oncogenic E76K mutant.[3][4] This can be crucial for developing inhibitors with specific selectivity profiles. For example, some allosteric inhibitors show a reduced thermal shift with certain SHP2 mutants, indicating weaker binding.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No SHP2 Signal in Western Blot | 1. Low SHP2 Expression: The cell line used may have low endogenous levels of SHP2.[2] 2. Inefficient Antibody: The primary antibody may have low affinity or be non-specific.[1][2] 3. Insufficient Protein Loading: The amount of protein loaded onto the gel may be too low.[2] | 1. Use a cell line known to express higher levels of SHP2 or consider using an overexpression system.[2] 2. Validate your primary antibody for Western blotting and optimize its concentration.[1] 3. Increase the amount of total protein loaded per lane.[2] |
| High Background in Western Blot | 1. Insufficient Blocking: The blocking step may be inadequate, leading to non-specific antibody binding.[2] 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive.[2] 3. Inadequate Washing: Insufficient washing can leave residual antibodies on the membrane.[2] | 1. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[1] 2. Titrate the concentrations of both primary and secondary antibodies to find the optimal dilution.[2] 3. Increase the number and duration of washing steps with TBST.[2] |
| No Thermal Shift Observed with a Known SHP2 Inhibitor | 1. Low Cell Permeability of the Inhibitor: The compound may not efficiently cross the cell membrane to reach its intracellular target.[3] 2. Suboptimal Heating Conditions: The chosen temperature or duration of the heat challenge may not be in the optimal range for detecting a shift.[1] 3. Low Inhibitor Affinity: The inhibitor may have a low affinity for SHP2, resulting in a thermal shift that is too small to detect. | 1. Confirm the cell permeability of your inhibitor using other assays. For CETSA, consider increasing the incubation time or concentration.[1] 2. Perform a new melting curve experiment over a broader temperature range to identify the optimal temperature for the isothermal experiment.[1] 3. Use a higher concentration of the inhibitor. Be aware that very weak binders may not produce a significant thermal shift. |
| Inconsistent Results Between Replicates | 1. Uneven Cell Seeding or Lysis: Variations in cell number or lysis efficiency can lead to inconsistent protein levels. 2. Inaccurate Pipetting: Errors in pipetting reagents or samples can introduce variability.[2] 3. Temperature Variations: Inconsistent heating across the samples can affect protein denaturation.[2] | 1. Ensure a homogenous cell suspension before seeding and optimize your lysis protocol for consistency. 2. Use calibrated pipettes and exercise care during all pipetting steps.[2] 3. Use a thermal cycler with good temperature uniformity across the block.[2] |
| Unexpected Decrease in Thermal Stability (Negative Shift) | 1. Inhibitor-Induced Destabilization: Some compounds can destabilize the target protein upon binding. 2. Off-Target Effects: The inhibitor might be indirectly affecting SHP2 stability through other cellular pathways. | 1. This can be a valid result indicating a specific mode of action. Further biophysical studies are needed to confirm this. 2. Investigate potential off-target effects of the inhibitor using complementary assays. |
Quantitative Data Summary
The following table summarizes representative quantitative data from CETSA experiments with known SHP2 inhibitors.
| Inhibitor | SHP2 Variant | ΔTm (°C) | Reference |
| SHP099 | Wild-Type | +3.7 | [3] |
| SHP099 | E76K Mutant | No significant shift | [4] |
| RMC-4550 | Wild-Type | +7.0 | [3] |
| RMC-4550 | E76K Mutant | +2.3 | [3] |
| Ex-57 | Wild-Type | +7.0 | [3] |
| Ex-57 | E76K Mutant | +2.3 | [3] |
| SHP836 | Wild-Type | +1.9 (at 50 µM) | [4] |
| SHP836 | E76K Mutant | +0.9 (at 50 µM) | [4] |
Detailed Experimental Protocols
Protocol: Cellular Thermal Shift Assay for SHP2 Inhibitors
This protocol outlines the general steps for performing a CETSA experiment to assess the target engagement of an SHP2 inhibitor.
1. Cell Culture and Treatment:
- Culture cells to 80-90% confluency.
- Harvest cells and resuspend them in fresh culture medium at a desired density (e.g., 2 x 106 cells/mL).[1]
- Prepare serial dilutions of the SHP2 inhibitor in the appropriate vehicle (e.g., DMSO).
- Add the inhibitor or vehicle control to the cell suspension and incubate at 37°C for a specified time (e.g., 1 hour) to allow for compound uptake.[1]
2. Heat Challenge:
- Aliquot the treated cell suspension into PCR tubes.
- Use a thermal cycler to heat the samples.[1]
- For a melting curve: Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.[1]
- For an isothermal dose-response: Heat all samples at a single, predetermined temperature for 3 minutes.
- After heating, cool the samples to room temperature.
3. Cell Lysis and Fractionation:
- Lyse the cells using a suitable method, such as freeze-thaw cycles or lysis buffer.[1]
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]
- Carefully collect the supernatant, which contains the soluble protein fraction.[1]
4. Protein Quantification and Western Blot Analysis:
- Determine the protein concentration of the soluble fractions using a standard method (e.g., BCA assay).
- Normalize the protein concentrations of all samples.
- Prepare samples for SDS-PAGE by adding sample buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[1]
- Incubate the membrane with a primary antibody specific for SHP2 overnight at 4°C.[1]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
- Detect the signal using an ECL substrate and an imaging system.[1]
5. Data Analysis:
- Quantify the band intensities of the Western blot using densitometry software.
- For a melting curve: Normalize the band intensity at each temperature to the intensity at the lowest temperature and plot the normalized intensity against temperature.
- For an isothermal dose-response curve: Plot the band intensity at the fixed temperature against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50.
Visualizations
Caption: SHP2 signaling pathway in response to growth factor stimulation.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
how to address variability in xenograft studies with Shp2-IN-32
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in xenograft studies using SHP2 inhibitors. While the query specified "Shp2-IN-32," this appears to be a hypothetical compound, as no specific information is available in the public domain. The guidance provided here is based on general principles for small molecule SHP2 inhibitors and xenograft studies, with examples from known inhibitors like SHP099 and RMC-4550.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SHP2 inhibitors?
A1: SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling pathways, which are critical for cell growth, proliferation, and survival.[3][4] In many cancers, SHP2 is overactive, leading to uncontrolled cell division and tumor growth.[2][5] SHP2 inhibitors are allosteric inhibitors that bind to the SHP2 protein, locking it in an inactive conformation.[6][7] This prevents it from activating downstream signaling and halts the proliferation of cancer cells.[2][7]
Q2: Why am I observing high variability in tumor growth among mice in the same treatment group?
A2: High variability in tumor growth is a common challenge in xenograft studies and can stem from several factors:
-
Inherent Tumor Heterogeneity: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can have significant cellular diversity, leading to varied growth rates and responses to treatment.[8][9]
-
Animal-to-Animal Variation: Differences in the age, weight, and overall health of the mice can impact tumor engraftment and growth.[9][10]
-
Inconsistent Tumor Implantation: Variations in the number of cells injected, the injection site, and the injection technique can lead to differences in the initial tumor establishment and subsequent growth.[8]
-
Host-Tumor Interaction: The microenvironment provided by the host mouse can differ between animals, influencing tumor growth.[10]
Q3: My SHP2 inhibitor is not showing significant tumor growth inhibition. What are the possible reasons?
A3: A lack of efficacy in a xenograft study can be due to several factors:
-
Suboptimal Dosing or Schedule: The dose of the SHP2 inhibitor or the frequency of administration may not be sufficient to maintain adequate target inhibition in the tumor tissue.[8]
-
Poor Bioavailability: Issues with the drug formulation or the animal's ability to absorb the compound can lead to low systemic exposure.[8]
-
Primary or Acquired Resistance: The tumor model may be intrinsically resistant to SHP2 inhibition or may have developed resistance during the study.[8]
-
Incorrect Model Selection: The chosen xenograft model may not be dependent on the SHP2 signaling pathway for its growth and survival.[8]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing sources of variability in your SHP2 inhibitor xenograft studies.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth in the control group | 1. Inconsistent number or viability of injected cells.[9]2. Variation in animal health or age.[9]3. Suboptimal tumor implantation technique.[8] | 1. Standardize cell counting and viability assessment (e.g., trypan blue exclusion).2. Use a homogenous cohort of animals (same strain, sex, age, and weight).[9]3. Ensure consistent injection depth and volume. Consider using a matrix like Matrigel to improve engraftment consistency.[9] |
| Inconsistent response to SHP2 inhibitor treatment | 1. Inaccurate dosing or unstable drug formulation.[9]2. Heterogeneity of the xenograft model.[8]3. Inconsistent drug administration.[8] | 1. Prepare fresh drug formulations daily and verify the concentration. Ensure consistent administration (e.g., time of day, route).[9]2. Characterize the molecular profile of your xenograft model. Consider using multiple models to assess a range of responses.[9]3. Train all personnel on a consistent administration technique (e.g., oral gavage) to minimize dosing variability.[8] |
| No significant tumor growth inhibition | 1. The xenograft model is not dependent on the SHP2 pathway.2. The SHP2 inhibitor dose is too low.3. The tumor has developed resistance. | 1. Confirm the dependence of your cell line on SHP2 signaling through in vitro studies before starting in vivo experiments.2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose.[11]3. Analyze tumor tissue post-treatment to investigate potential resistance mechanisms. |
| Toxicity or adverse effects in treated mice (e.g., weight loss) | 1. The SHP2 inhibitor dose is too high.[9]2. Off-target effects of the inhibitor.3. Issues with the vehicle used for formulation.[9] | 1. Reduce the dose or the frequency of administration.2. Monitor for known side effects of SHP2 pathway inhibition.3. Run a vehicle-only control group to rule out toxicity from the formulation excipients.[9] |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the SHP2 signaling pathway and a typical workflow for a xenograft study.
Caption: SHP2 signaling pathway and point of inhibition.
Caption: Standard workflow for a xenograft study.
Detailed Experimental Protocols
1. Cell Line Handling and Tumor Implantation
-
Cell Culture: Culture cancer cells in the recommended medium and ensure they are in the logarithmic growth phase with >95% viability before implantation.[8] Use cells from a consistent, low passage number to minimize phenotypic drift.
-
Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or PBS at the desired concentration. To enhance tumor take-rate and reduce variability, consider mixing the cell suspension 1:1 with Matrigel.
-
Implantation: Subcutaneously inject a consistent volume (e.g., 100-200 µL) containing the desired number of cells (typically 1x10^6 to 1x10^7) into the flank of each mouse.[8] Ensure the injection is performed by a trained individual to maintain consistency.
2. Animal Handling and Monitoring
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG) of the same age, sex, and from the same supplier.[8] Allow mice to acclimate to the facility for at least one week before any procedures.[12]
-
Tumor Measurement: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Health Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of treatment-related toxicity.[12] Record any clinical signs of distress or adverse effects.[12]
3. SHP2 Inhibitor Formulation and Administration
-
Formulation: Prepare the SHP2 inhibitor formulation fresh daily according to the manufacturer's instructions or established protocols. Ensure the formulation is homogenous before each administration.
-
Administration: Administer the SHP2 inhibitor and vehicle control consistently at the same time each day via the appropriate route (e.g., oral gavage).
4. Endpoint and Data Analysis
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Harvesting: At the endpoint, carefully excise and weigh the tumors.[12] Tissues can be flash-frozen for molecular analysis or fixed in formalin for histological examination.[13]
-
Statistical Analysis: Analyze tumor growth data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures, t-test) to determine the significance of the treatment effect.[12] Present data clearly in tables and graphs, including mean tumor volumes ± standard error of the mean (SEM) and statistical significance.[12]
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
Technical Support Center: Improving the Therapeutic Window of Shp2-IN-32 in Combination Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric Shp2 inhibitor, Shp2-IN-32, in combination therapies. The aim is to help overcome common experimental challenges and optimize the therapeutic window by balancing efficacy and toxicity.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: Higher-than-expected toxicity in cell viability assays with combination therapy.
-
Question: We are observing excessive cytotoxicity in our cancer cell lines when combining this compound with a MEK inhibitor, even at low concentrations. How can we troubleshoot this?
-
Answer: High cytotoxicity in combination studies can obscure synergistic effects and narrow the therapeutic window. Here’s a systematic approach to address this:
-
Confirm Single-Agent Potency: Re-evaluate the IC50 values for both this compound and the combination partner (e.g., MEK inhibitor) individually in your specific cell line. Potency can vary between cell lines and even between different passages of the same line.
-
Optimize Concentration Matrix: Instead of using concentrations around the individual IC50s, design a dose-response matrix that includes a broader range of concentrations, especially in the lower dose range for both drugs. This allows for the identification of synergistic effects at concentrations that are not cytotoxic as single agents.
-
Staggered Dosing Schedule: Consider a sequential dosing schedule. For example, pre-treating the cells with this compound for a specific period (e.g., 24 hours) before adding the MEK inhibitor, or vice versa, can sometimes mitigate toxicity while maintaining or even enhancing synergy.
-
Assess Cell Health: Ensure that the observed decrease in viability is due to apoptosis or cell cycle arrest and not necrotic cell death, which can be indicative of non-specific toxicity. Assays such as Annexin V/PI staining can help differentiate between apoptosis and necrosis.
-
Review Literature for Known Toxicities: Combination of Shp2 and MEK inhibitors can be highly toxic.[1] Reviewing clinical and preclinical data for similar combinations can provide insights into expected toxicities and tolerated dose ranges.
-
Issue 2: Lack of synergy between this compound and the combination partner.
-
Question: Our in vitro experiments are not showing a synergistic interaction between this compound and a KRAS G12C inhibitor. What could be the reason, and how can we investigate this further?
-
Answer: The absence of synergy can be due to several factors, from the biological context to the experimental setup.
-
Confirm Mechanism of Action: Verify that this compound is effectively inhibiting its target in your cell line. A Western blot for phosphorylated ERK (pERK) can serve as a pharmacodynamic marker for Shp2 inhibition, as Shp2 is upstream of the RAS-MAPK pathway.[2][3]
-
Cell Line Dependency: The synergy between Shp2 and KRAS G12C inhibitors can be highly dependent on the genetic background of the cancer cells. Ensure your chosen cell line has a KRAS G12C mutation and is dependent on this pathway for survival. Some models show that combining a SHP2 inhibitor with a KRAS G12C inhibitor can block feedback activation of wild-type KRAS or other RAS isoforms, which is a key mechanism for synergy.[4][5]
-
Synergy Calculation Method: Different models for calculating synergy (e.g., Bliss, Loewe, HSA) can yield different results. It is advisable to use at least two different models to analyze your data.[1][6][7][8] The Highest Single Agent (HSA) model is often considered the least restrictive.[9]
-
Experimental Duration: The timing of the viability assessment is crucial. Synergy may only become apparent at later time points (e.g., 72 or 96 hours) as the effects on cell proliferation and survival accumulate.
-
Explore Alternative Combination Partners: If synergy with a KRAS G12C inhibitor is not observed, consider other rational combination partners for this compound, such as EGFR inhibitors in EGFR-mutant cancers or PD-1 inhibitors in immuno-oncology settings.[4][10]
-
Issue 3: Inconsistent results in in vivo xenograft studies.
-
Question: We are seeing significant variability in tumor growth inhibition in our mouse xenograft models treated with this compound in combination with an EGFR inhibitor. How can we improve the reproducibility of our in vivo studies?
-
Answer: In vivo studies are inherently more complex and variable than in vitro assays. Here are some steps to improve consistency:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a pilot PK/PD study to ensure that the chosen doses and schedule of this compound and the EGFR inhibitor achieve adequate tumor exposure and target inhibition over time. Monitoring pERK levels in tumor tissue can serve as a valuable PD marker.[11]
-
Dosing Schedule and Formulation: Optimize the dosing schedule (e.g., daily, intermittent) and formulation to maintain consistent drug levels and minimize toxicity. Some Shp2 inhibitors have shown a wider therapeutic index with intermittent dosing.[12]
-
Animal Health and Husbandry: Ensure consistent animal health, age, and weight at the start of the study. Standardize housing conditions, diet, and handling procedures to minimize stress-related variability.
-
Tumor Implantation and Measurement: Use a consistent number of cells for tumor implantation and ensure tumors reach a uniform size before initiating treatment. Caliper measurements should be performed by trained personnel to ensure consistency.
-
Statistical Power: Ensure your study is adequately powered with a sufficient number of animals per group to detect statistically significant differences in tumor growth.
-
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and the rationale for its use in combination therapies?
-
Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[13] It is a key component of the RAS-MAPK, PI3K-AKT, and other signaling pathways that are often dysregulated in cancer.[14][15] this compound is an allosteric inhibitor that locks Shp2 in an inactive conformation. In many cancers, resistance to targeted therapies (e.g., MEK or EGFR inhibitors) can arise from feedback reactivation of signaling pathways, often mediated by Shp2.[2] By combining this compound with other targeted agents, it is possible to overcome this adaptive resistance and achieve a more durable anti-tumor response.[10][14]
2. How do I select the best combination partner for this compound?
-
The choice of combination partner should be based on a strong biological rationale. Consider the following:
-
Overcoming Resistance: If tumors are known to develop resistance to a specific targeted therapy through Shp2-mediated signaling, combining that therapy with this compound is a rational approach. Examples include combining with MEK inhibitors in RAS-mutant cancers or EGFR inhibitors in EGFR-mutant cancers.[4][10]
-
Synergistic Mechanisms: Look for pathways that have a synergistic antitumor effect when co-inhibited. For example, combining Shp2 and CDK4/6 inhibitors has shown promise in certain cancer models.[4][16]
-
Immuno-oncology: Shp2 is also involved in immune cell signaling, particularly in the PD-1/PD-L1 pathway.[10] Combining this compound with immune checkpoint inhibitors is an area of active investigation.[4]
-
3. What are the common toxicities associated with Shp2 inhibitors in combination therapies?
-
Clinical and preclinical studies of Shp2 inhibitors in combination therapies have reported a range of adverse events. While Shp2 inhibitors as monotherapy are generally tolerated, combination with other agents can increase the incidence and severity of toxicities.[10][17] Common toxicities include peripheral edema, diarrhea, skin rash (acneiform dermatitis), and fatigue.[17] More serious, but less common, toxicities can include decreased ejection fraction and elevated creatine (B1669601) phosphokinase.[17][18] Careful dose selection and scheduling are critical to managing these toxicities.
4. How do I determine the optimal dose and schedule for this compound in combination therapies?
-
Determining the optimal dose and schedule requires a careful balance between efficacy and toxicity.
-
In Vitro: Start with a dose-response matrix to identify concentrations that are synergistic but not overly cytotoxic.
-
In Vivo: Conduct dose-finding studies in animal models, starting with doses that are well-tolerated for each single agent. Intermittent dosing schedules (e.g., 2 weeks on, 1 week off) have been explored in clinical trials to improve tolerability.[18]
-
Clinical Trials: In a clinical setting, dose-escalation studies are performed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) for the combination.
-
III. Data Presentation
Table 1: Representative In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Driver Mutation(s) | This compound IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 150 |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | RTK amplification | 50 |
| HT-29 | Colorectal Cancer | BRAF V600E | 250 |
| PC-9 | Non-Small Cell Lung Cancer | EGFR del19 | 300 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 180 |
Note: The IC50 values presented are for illustrative purposes and should be determined empirically for your specific experimental system.
Table 2: Example Synergy Scores for this compound in Combination with a MEK Inhibitor (Trametinib) in NCI-H358 cells
| Synergy Model | Synergy Score | Interpretation |
| Bliss Independence | 15.2 | Synergistic |
| Loewe Additivity | 12.8 | Synergistic |
| Highest Single Agent (HSA) | 18.5 | Synergistic |
Note: Synergy scores are calculated from a dose-response matrix. A score greater than 10 is generally considered synergistic, 0 is additive, and less than -10 is antagonistic. These values are examples and will vary depending on the experimental conditions.
IV. Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the combination partner in cell culture medium.
-
Treatment: Treat the cells with a dose-response matrix of this compound and the combination partner. Include single-agent controls and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
Calculate synergy scores using at least two different models (e.g., Bliss, Loewe) with specialized software.[1]
-
Protocol 2: Western Blot for Pharmacodynamic Assessment of Shp2 Inhibition
-
Cell Treatment: Plate cells and treat with this compound, the combination partner, the combination, and a vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against pERK (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK or a loading control (e.g., GAPDH) to assess the degree of target inhibition.
V. Mandatory Visualizations
Caption: Shp2 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for evaluating this compound in combination therapy.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to predict effective drug combinations – moving beyond synergy scores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 9. mdpi.com [mdpi.com]
- 10. targetedonc.com [targetedonc.com]
- 11. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. The Weighted Toxicity Score: Confirmation of a Simple Metric to Communicate Toxicity in Randomized Trials of Systemic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developing SHP2-based combination therapy for KRAS-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cancernetwork.com [cancernetwork.com]
Technical Support Center: Refining Dosage Schedules for Synergistic Effects
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers developing dosage schedules for synergistic inhibitor combinations.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal dose ratio for two inhibitors?
A1: Determining the optimal dose ratio is an empirical process that begins with establishing the potency of each inhibitor individually.
-
Determine Single-Agent IC50: First, perform dose-response assays for each inhibitor alone to determine its IC50 (the concentration that produces 50% of the maximal inhibitory effect).[1][2]
-
Select a Starting Ratio: A common starting point is a fixed ratio based on the individual IC50 values (e.g., a 1:1, 1:5, or 10:1 ratio of Drug A IC50: Drug B IC50).[1][3]
-
Perform a Combination Assay: Test a dilution series of the drug combination at the selected fixed ratio(s).[4] This is often done using a "checkerboard" or matrix design where various concentrations of both drugs are tested.[1]
-
Calculate Synergy: Use a synergy model, such as the Chou-Talalay Combination Index (CI) method or the Bliss Independence model, to quantify the interaction.[5][6][7] A CI value less than 1 indicates synergy.[5][6]
-
Optimize: The most synergistic ratio is the one that produces the desired effect at the lowest possible concentrations of both agents.[6] This can be visualized using an isobologram, where combination data points falling below the line of additivity indicate synergy.[4][8][9]
Q2: My synergy assay shows antagonism at high concentrations. What does this mean?
A2: This is a common phenomenon. Synergy is often dose-dependent, and a combination that is synergistic at one dose range may become additive or even antagonistic at another.[3]
-
Possible Causes:
-
Off-target effects: At high concentrations, one or both inhibitors may engage off-target pathways that interfere with the synergistic interaction.
-
Toxicity: High concentrations can lead to cellular toxicity that masks the specific synergistic effect being measured.
-
Saturated Mechanisms: The targeted pathways may become fully saturated, meaning additional drug concentration provides no further benefit and may induce counter-regulatory mechanisms.
-
-
Troubleshooting Steps:
-
Analyze the Full Dose-Response Surface: Use software that can generate a 3D synergy landscape (e.g., based on Loewe, Bliss, or ZIP models) to visualize the regions of synergy and antagonism across all tested concentrations.[6][7]
-
Focus on a Therapeutic Window: Identify the concentration range where synergy is maximal and toxicity is minimal. This is the most promising range for further development.
-
Mechanistic Studies: Investigate the cellular signaling pathways at both synergistic and antagonistic concentrations to understand the underlying biological switch.
-
Q3: Should I dose my inhibitors simultaneously or sequentially? What's the difference?
A3: The timing and order of administration can dramatically impact the outcome, potentially switching an interaction from synergistic to antagonistic.[10][11] The optimal schedule depends on the mechanism of action of the inhibitors.
-
Simultaneous Dosing: This is often the starting point and is most effective when two inhibitors target distinct nodes in a pathway or parallel pathways, leading to a concurrent blockade that cancer cells cannot easily bypass.[10] For example, simultaneously targeting AKT and WEE1 has been shown to be synergistic, while sequential treatment was antagonistic.[10]
-
Sequential Dosing: This can be more effective if one drug needs to "prime" the cell for the second. For example, a drug that induces cell cycle arrest might make cancer cells more vulnerable to a subsequent DNA-damaging agent.[11] The order matters: pretreating with one drug versus the other can yield different, and sometimes opposite, effects.[11]
-
Experimental Approach:
-
Design experiments to test both simultaneous administration and multiple sequential schedules (Drug A then B, and Drug B then A).[11]
-
Include varying washout or delay periods between sequential doses.
-
Analyze the outcome (e.g., cell viability, apoptosis) for each schedule and calculate synergy scores to determine the most effective regimen.
-
Q4: How do I translate my in vitro synergistic dosage schedule to an in vivo model?
A4: Translating in vitro findings to in vivo models is a critical step that requires careful consideration of pharmacokinetics (PK) and pharmacodynamics (PD).
-
Start with a Four-Arm Study: The most common design for in vivo validation includes four groups: Vehicle Control, Drug A alone, Drug B alone, and the Drug A + B combination.[12][13]
-
Dose Selection: Doses for single agents should be chosen to have a clear, but sub-maximal, effect (e.g., ~50% tumor growth inhibition).[14] This allows for the detection of enhancement when the drugs are combined.
-
Data Analysis: Specialized statistical methods are needed for in vivo data. Recently developed tools like invivoSyn can calculate synergy directly from tumor volume data without assuming specific growth kinetics.[12][13] This method can assess synergy under models like Bliss independence or Highest Single Agent (HSA).[13]
-
PK/PD Modeling: It is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of each drug in the animal model. The goal is to design a dosing schedule that achieves plasma concentrations in the synergistic range identified in vitro. Sequential dosing schedules identified in vitro may need to be adjusted based on the half-life of the drugs in vivo.
Troubleshooting Guides
Issue 1: High variability in synergy assay results.
| Potential Cause | Troubleshooting Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension. Use an automated cell counter for accuracy. Perform a seeding density optimization assay beforehand. |
| Drug Instability | Prepare fresh drug solutions for each experiment. Check the stability of the compounds in your specific cell culture medium and storage conditions. |
| Assay Edge Effects | Avoid using the outer wells of microplates, or fill them with sterile PBS/media to maintain humidity. Ensure even incubator heating. |
| Statistical Noise | Increase the number of technical and biological replicates. Use statistical methods that account for variability and calculate confidence intervals for synergy scores.[6] |
Issue 2: Cannot achieve synergy with a combination expected to work based on pathway biology.
| Potential Cause | Troubleshooting Action |
| Incorrect Dosing Ratio | The initial ratio (e.g., based on IC50s) may not be optimal. Perform a full checkerboard analysis with a wide range of concentrations for both drugs to explore the entire dose-response surface. |
| Sub-optimal Dosing Schedule | The assumed simultaneous schedule may be incorrect. Test sequential dosing schedules with varying time intervals between drugs.[3][11] |
| Cellular Resistance Mechanisms | The cell line may have intrinsic or acquired resistance. Use Western blot or other molecular assays to confirm that each inhibitor is hitting its intended target at the concentrations used. Check for upregulation of compensatory signaling pathways. |
| Model Misspecification | The chosen synergy model (e.g., Bliss) may not be appropriate for the drugs' mechanisms.[6] Analyze the data using an alternative model (e.g., Loewe, ZIP) to see if the interpretation changes. The Loewe additivity model is often preferred for drugs with similar modes of action, while Bliss independence is suited for drugs acting on different pathways.[7][15] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Quantification
This protocol is used to systematically test multiple dose combinations of two inhibitors to identify synergistic interactions.
-
Preparation:
-
Determine the IC50 for Drug A and Drug B individually in your cell line of interest.
-
Prepare a 96-well plate by seeding cells at a pre-optimized density and allow them to adhere overnight.
-
-
Drug Plate Preparation:
-
In a separate "drug plate," create a 2D dilution matrix. For example, along the rows (A-H), prepare 2x serial dilutions of Drug A starting from 4x its IC50.
-
Along the columns (1-12), prepare 2x serial dilutions of Drug B starting from 4x its IC50.
-
Include columns/rows for single-agent controls (one drug plus vehicle) and a vehicle-only control.
-
-
Cell Treatment:
-
Transfer the drug combinations from the drug plate to the cell plate.
-
-
Incubation:
-
Incubate the cells for a duration appropriate for the assay (e.g., 72 hours for a proliferation assay).
-
-
Assay Readout:
-
Measure the endpoint (e.g., cell viability using CellTiter-Glo, MTT).
-
-
Data Analysis:
Example Data Summary Table (Combination Index)
| Drug A (nM) | Drug B (nM) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 10 | 50 | 0.55 | 0.85 | Synergy |
| 20 | 100 | 0.78 | 0.72 | Synergy |
| 40 | 200 | 0.91 | 0.95 | Additive |
| 80 | 400 | 0.96 | 1.15 | Antagonism |
| A CI < 0.9 is considered synergistic, 0.9-1.1 is additive, and > 1.1 is antagonistic.[9] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 5. punnettsquare.org [punnettsquare.org]
- 6. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 8. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mythreyaherbal.com [mythreyaherbal.com]
- 10. Moving Synergistically Acting Drug Combinations to the Clinic by Comparing Sequential versus Simultaneous Drug Administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Effect of Simultaneous versus Sequential Combined Treatment of Histone Deacetylase Inhibitor Valproic Acid with Etoposide on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges to determine synergistic drug interactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scitcentral.com [scitcentral.com]
- 16. researchgate.net [researchgate.net]
troubleshooting guide for inconsistent Western blot results for p-ERK after Shp2-IN-32 treatment
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers observing inconsistent Western blot results for phosphorylated ERK (p-ERK) after treating cells with Shp2-IN-32, a potent allosteric inhibitor of Shp2.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on p-ERK levels?
A1: Shp2 is a protein tyrosine phosphatase that positively regulates the Ras-MAPK signaling pathway, which culminates in the phosphorylation and activation of ERK.[1] this compound is an allosteric inhibitor of Shp2, meaning it locks the Shp2 protein in an inactive conformation.[1] This prevents the downstream signaling cascade that leads to ERK phosphorylation.[1] Therefore, treatment with this compound is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK (p-ERK).
Q2: Why is it critical to use phosphatase inhibitors during sample preparation?
A2: The phosphorylation of ERK is a transient post-translational modification. Cellular phosphatases are enzymes that remove phosphate (B84403) groups, and they can become active once the cell is lysed. To accurately measure the level of p-ERK at the time of treatment, it is crucial to add a cocktail of phosphatase inhibitors to your lysis buffer.[2][3] This will preserve the phosphorylation state of your proteins during sample preparation and prevent artificially low p-ERK signals.[2]
Q3: What is the best blocking agent for p-ERK Western blots: milk or BSA?
A3: For antibodies targeting phosphorylated proteins, it is highly recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk.[4] Milk contains casein, which is a phosphoprotein and can cause high background noise due to non-specific binding of the phospho-specific primary antibody.[4] Using a 5% w/v BSA solution in Tris-Buffered Saline with Tween-20 (TBST) for blocking and antibody dilution will help ensure a clean and specific signal.[4]
Q4: How should I normalize my p-ERK Western blot data?
A4: To account for variations in protein loading between lanes, the p-ERK signal should be normalized to the total ERK protein level in the same sample.[5][6] This is typically achieved by first probing the membrane with an anti-p-ERK antibody, detecting the signal, and then stripping the membrane to re-probe with an antibody that recognizes total ERK (both phosphorylated and unphosphorylated forms).[6] The ratio of p-ERK to total ERK provides a more accurate measure of ERK activation.
Q5: My p-ERK and total ERK bands appear at the same molecular weight. How do I handle this?
A5: ERK1 and ERK2 isoforms have very similar molecular weights (44 kDa and 42 kDa, respectively) and often appear as a single or closely spaced double band. When stripping and re-probing for total ERK, it is crucial to ensure that the stripping process has completely removed the anti-p-ERK antibody.[4] Incomplete stripping can lead to a persistent signal that confounds the total ERK measurement.[6] After stripping, it is good practice to incubate the membrane with only the secondary antibody to check for any residual signal before proceeding with the total ERK primary antibody.[4]
Troubleshooting Guide for Inconsistent p-ERK Signal
| Problem | Possible Cause | Recommended Solution |
| No p-ERK Signal Detected | Insufficient stimulation of the ERK pathway. | Ensure your cell line has an active Ras-MAPK pathway or stimulate the cells with a growth factor (e.g., EGF, FGF) as a positive control.[2] |
| Phosphatase activity during lysis. | Always use a freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[3][7] | |
| Inactive primary antibody. | Use a fresh aliquot of the antibody and ensure it has been stored correctly. Titrate the antibody to find the optimal concentration.[6] | |
| Poor protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for different molecular weight proteins.[6] | |
| High Background on the Blot | Blocking agent is inappropriate. | Use 5% BSA in TBST for blocking and antibody dilutions when using phospho-specific antibodies. Avoid using milk.[4] |
| Insufficient washing. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[7] | |
| Primary or secondary antibody concentration is too high. | Perform a titration of your antibodies to determine the optimal dilution that provides a strong signal with minimal background.[7] | |
| Inconsistent p-ERK Levels Between Replicates | Variability in cell treatment. | Ensure uniform cell seeding density, treatment time, and inhibitor concentration across all replicates. |
| Degradation of this compound. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | |
| Uneven protein loading. | Carefully perform protein quantification (e.g., BCA assay) and load equal amounts of protein in each lane. Normalize the p-ERK signal to total ERK.[5] | |
| Unexpected Increase in p-ERK After Treatment | Off-target effects of the inhibitor at high concentrations. | Perform a dose-response experiment to determine the optimal concentration range for this compound. High concentrations may lead to unexpected cellular responses. |
| Feedback activation of other pathways. | In some cell systems, inhibition of one pathway can lead to the compensatory activation of another. Consider investigating other signaling pathways that might influence ERK activation.[8] |
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of Allosteric SHP2 Inhibitors: SHP099 vs. RMC-4550
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2): SHP099 and RMC-4550. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the relevant biological pathways and experimental workflows.
While this guide aims to compare Shp2-IN-32, SHP099, and RMC-4550, extensive searches for "this compound" did not yield publicly available information regarding its specific chemical structure, potency (IC50 values), or detailed experimental protocols. Therefore, this comparison will focus on the well-characterized inhibitors, SHP099 and RMC-4550.
Executive Summary
Both SHP099 and RMC-4550 are potent, selective, and orally bioavailable allosteric inhibitors of SHP2. They function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation. This mechanism of action prevents the activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is a critical driver in various cancers. Based on available in vitro data, RMC-4550 demonstrates significantly higher biochemical and cellular potency compared to SHP099.
Data Presentation: Potency Comparison
The following tables summarize the quantitative data on the potency of SHP099 and RMC-4550 from biochemical and cellular assays.
Table 1: Biochemical Potency against Full-Length SHP2
| Compound | Biochemical IC50 (nM) | Reference |
| SHP099 | 71 | [1][2] |
| RMC-4550 | 0.583 - 1.55 | [3][4][5] |
Table 2: Cellular Potency - Inhibition of pERK
| Compound | Cell Line | Cellular IC50 (nM) | Reference |
| SHP099 | KYSE-520 | ~250 | [2] |
| RMC-4550 | PC9 | 39 | [6] |
| RMC-4550 | Calu-1 | 7 | [7] |
Table 3: Cellular Potency - Inhibition of Cell Proliferation
| Compound | Cell Line | Cellular IC50 (µM) | Reference |
| SHP099 | MV4-11 | 0.32 | [8] |
| SHP099 | TF-1 | 1.73 | [8] |
| SHP099 | KYSE-520 | 1.4 | [2] |
| RMC-4550 | RPMI-8226 | Not explicitly stated, but effective in µM range | [9] |
| RMC-4550 | NCI-H929 | Not explicitly stated, but effective in µM range | [9] |
Signaling Pathway and Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling cascade.[10] Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS. Activated RAS then initiates a phosphorylation cascade through RAF, MEK, and finally ERK. The phosphorylation of ERK (pERK) leads to its translocation to the nucleus, where it regulates genes involved in cell proliferation, differentiation, and survival.[10] SHP099 and RMC-4550 are allosteric inhibitors that bind to a pocket on SHP2, stabilizing it in an inactive, auto-inhibited conformation.[10] This prevents SHP2 from being activated, thereby inhibiting the downstream RAS/MAPK pathway.
Caption: SHP2 Signaling Pathway and Inhibition.
Experimental Protocols
Biochemical SHP2 Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SHP2.
Materials:
-
Purified, full-length human SHP2 enzyme
-
A dually phosphorylated peptide substrate (e.g., from IRS-1) to activate SHP2
-
A fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.2)
-
Test compounds (SHP099, RMC-4550) serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Pre-activate the full-length SHP2 enzyme by incubating it with the phosphorylated peptide.
-
Add serially diluted test compounds to the assay plate wells.
-
Add the pre-activated SHP2 enzyme to the wells and incubate.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Biochemical SHP2 Inhibition Assay Workflow.
Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of ERK in a cellular context, a downstream marker of SHP2 activity.
Materials:
-
Cancer cell line (e.g., KYSE-520, PC9)
-
Cell culture medium and supplements
-
Test compounds (SHP099, RMC-4550)
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to attach.
-
Treat cells with a range of concentrations of the test compounds for a specified time.
-
Stimulate the cells with a growth factor (e.g., EGF) to activate the MAPK pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against pERK and total ERK.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities to determine the inhibition of ERK phosphorylation.
Caption: Cellular pERK Inhibition Assay Workflow.
Cell Viability Assay
This assay determines the effect of the inhibitors on cancer cell proliferation and survival.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds (SHP099, RMC-4550)
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with a range of concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to the wells.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50.
Caption: Cell Viability Assay Workflow.
Conclusion
Based on the available preclinical data, RMC-4550 is a more potent inhibitor of SHP2 than SHP099 in both biochemical and cellular assays. The significantly lower IC50 values of RMC-4550 in inhibiting SHP2's enzymatic activity and downstream signaling (pERK) suggest it may have a greater therapeutic potential at lower concentrations. Both compounds, however, serve as valuable tools for investigating the role of SHP2 in health and disease and represent a promising class of targeted therapies for cancers driven by aberrant RAS/MAPK signaling. Further in vivo studies and clinical trials are necessary to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines | MDPI [mdpi.com]
- 4. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting a Cryptic Allosteric Site for Selective Inhibition of the Oncogenic Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel SHP2 ATTEC Degraders against Pancreatic Ductal Adenocarcinoma Harboring KRAS(G12D) Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Screening Platform to Identify Confirmation-Specific SHP2 Inhibitors - NYU TOV Licensing [license.tov.med.nyu.edu]
Validating Target Engagement of Novel SHP2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) represents a promising therapeutic strategy for a range of human cancers.[1][2][3] Validating that a novel inhibitor, such as Shp2-IN-32, directly binds to and engages SHP2 within a cellular context is a critical step in the drug discovery pipeline. This guide provides a framework for validating the target engagement of this compound by comparing its performance with established SHP2 inhibitors using orthogonal, evidence-based methodologies.
Quantitative Comparison of SHP2 Inhibitors
Effective evaluation of a novel inhibitor requires benchmarking against well-characterized compounds. The following table summarizes key performance indicators for established SHP2 inhibitors. Researchers can use this table to compare their own internal data for this compound.
| Compound | Biochemical IC₅₀ (nM) | Cellular pERK Inhibition IC₅₀ (nM) | Cellular Thermal Shift Assay (CETSA) EC₅₀ (µM) |
| This compound | Data not available | Data not available | Data not available |
| SHP099 | 71 | ~30-50 | 4.2 |
| RMC-4550 | ~1-5 | ~10-30 | Not explicitly found, but noted to be more potent than SHP099 |
| PF-07284892 | 21 | Low nanomolar range | Data not available |
Orthogonal Methods for Target Engagement Validation
Employing multiple, distinct methods to confirm target engagement strengthens the validity of experimental findings. This section details the protocols for key orthogonal assays.
Biochemical SHP2 Phosphatase Inhibition Assay
This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant SHP2 protein.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant full-length human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20
-
Test compounds (e.g., this compound) and control inhibitors (e.g., SHP099)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test and control inhibitors in the assay buffer.
-
Add 5 µL of the diluted inhibitor solutions to the wells of the 384-well plate.
-
Add 10 µL of a solution containing recombinant SHP2 protein to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate to each well.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Phospho-ERK (pERK) Western Blot Analysis
This cellular assay assesses the inhibitor's ability to block the SHP2-mediated downstream signaling cascade, specifically the phosphorylation of ERK.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520, MIA PaCa-2).
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor (this compound) and controls for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each treatment condition.
-
Calculate the IC₅₀ value for pERK inhibition by plotting the normalized pERK levels against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for directly confirming target engagement in a cellular environment. The binding of a ligand, such as an inhibitor, stabilizes the target protein, leading to a higher melting temperature.[1]
Experimental Protocol:
-
Cell Treatment and Heating:
-
Culture cells and treat them with various concentrations of the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Detection and Analysis:
-
Transfer the supernatant containing the soluble protein to a new plate.
-
Detect the amount of soluble SHP2 protein using an appropriate method, such as:
-
Western Blotting: Analyze the samples by SDS-PAGE and western blot using an anti-SHP2 antibody.
-
Enzyme Fragment Complementation (EFC): Use cells expressing a tagged SHP2 (e.g., with a fragment of β-galactosidase) and detect the complemented enzyme activity.
-
-
Plot the amount of soluble SHP2 as a function of temperature for both the vehicle and inhibitor-treated samples to generate melting curves.
-
To determine the EC₅₀, perform the experiment at a fixed temperature (the temperature of maximal shift) with a range of inhibitor concentrations.
-
Visualizing Key Processes
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting target engagement data.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By systematically applying these orthogonal methods and comparing the results for this compound with established inhibitors, researchers can confidently validate its target engagement and build a strong data package to support its continued development.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting SHP2 phosphatase in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Allosteric Versus Catalytic SHP2 Inhibitors in Cancer Drug Discovery
A new frontier in oncology research is the inhibition of Src homology 2 domain-containing phosphatase 2 (SHP2), a critical signaling node frequently hyperactivated in various cancers. Two primary strategies have emerged to drug this historically challenging target: allosteric and catalytic inhibition. This guide provides a comparative analysis of these two inhibitor classes, supported by experimental data and detailed methodologies, to aid researchers in navigating this promising therapeutic landscape.
SHP2, a non-receptor protein tyrosine phosphatase, plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cell growth and proliferation.[1] Dysregulation of SHP2 activity is implicated in numerous cancers, making it a highly attractive target for therapeutic intervention.[] This comparison guide delves into the mechanisms, potency, selectivity, and therapeutic potential of allosteric and catalytic SHP2 inhibitors.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between these two classes of inhibitors lies in their binding site and mechanism of action.
Catalytic inhibitors directly target the active site of the SHP2 protein. This active site, however, is highly conserved across the protein tyrosine phosphatase (PTP) family, leading to challenges in achieving selectivity.[][3] Early attempts to develop SHP2 inhibitors focused on this approach, but many candidates suffered from poor selectivity, low cell permeability, and unfavorable pharmacokinetic properties, hindering their clinical advancement.[][4]
Allosteric inhibitors , a more recent and promising development, bind to a novel, tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[5][6] This binding event locks the SHP2 protein in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[6][7] This unique mechanism of action has led to the development of highly potent and selective inhibitors with improved drug-like properties.[]
Quantitative Comparison of Performance
The superiority of allosteric inhibitors is evident in their biochemical potency and selectivity. The following tables summarize key performance data for representative allosteric and catalytic SHP2 inhibitors.
| Allosteric Inhibitors | Biochemical IC50 (SHP2) | Selectivity vs. SHP1 | Cellular pERK Inhibition IC50 | Reference |
| SHP099 | 71 nM | >1,500-fold | 0.746 µM (KYSE520) | [][6][8] |
| TNO155 (NVP-TNO155) | 11 nM | Highly Selective | Not explicitly stated | [] |
| RMC-4630 | Potent (sub-nM) | Highly Selective | Not explicitly stated | [] |
| IACS-13909 | 15.7 nM | No inhibition of SHP1 | Not explicitly stated | [] |
| Catalytic Inhibitors | Biochemical IC50 (SHP2) | Selectivity vs. SHP1 | Cellular pERK Inhibition IC50 | Reference |
| PHPS1 | 0.73 µM (Ki) | ~8-fold | Not explicitly stated | [4] |
| NSC-87877 | 0.318 µM | ~1-fold | Not explicitly stated | [] |
| 11a-1 | 0.2 µM | ~7-fold | Not explicitly stated | [] |
| CNBDA | 5 µM | ~25-fold | Not explicitly stated | [] |
In Vivo Efficacy: A Clear Winner Emerges
A study directly comparing the in vivo anti-tumor effects of the allosteric inhibitor SHP099 and the catalytic inhibitor PHPS1 in a CT-26 colon cancer xenograft model demonstrated the superior efficacy of the allosteric approach. Both inhibitors significantly reduced tumor volume and weight compared to the vehicle control.[4] Notably, SHP099 achieved this anti-tumor effect without causing a significant reduction in the body weight of the mice, in contrast to the standard chemotherapeutic agent 5-Fu, which showed potent side effects.[4]
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for key assays used to characterize and compare SHP2 inhibitors.
SHP2 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2. A common method utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 150 mM Bis-Tris (pH 6.0), 0.33% PEG, and 1.67 mM DTT.[9]
-
SHP2 Enzyme: Dilute recombinant full-length human SHP2 to the desired concentration (e.g., 0.5 nM) in assay buffer. For wild-type SHP2, include a dually phosphorylated peptide (e.g., from IRS-1) to activate the enzyme.[10]
-
Inhibitor Dilutions: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.
-
Substrate: Prepare a stock solution of DiFMUP in DMSO and dilute to the final working concentration (e.g., 10 µM) in assay buffer.[11]
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor or DMSO (vehicle control).
-
Add the diluted SHP2 enzyme solution to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding the DiFMUP substrate solution.
-
Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentrations of the SHP2 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[12]
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.[13]
-
-
Lysis and Fractionation:
-
Lyse the cells using repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble SHP2 protein in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble SHP2 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13]
-
Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay assesses the functional consequence of SHP2 inhibition by measuring the phosphorylation status of a key downstream effector, ERK.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of the SHP2 inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK or a loading control like β-actin.[7]
-
Calculate the ratio of p-ERK to total ERK and normalize to the vehicle control to determine the extent of inhibition.
-
Conclusion: Allosteric Inhibitors Pave the Way Forward
The development of allosteric SHP2 inhibitors represents a significant breakthrough in targeting a key oncogenic pathway. Their superior potency, selectivity, and drug-like properties compared to traditional catalytic inhibitors have propelled them into clinical trials, offering new hope for patients with a variety of cancers. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel SHP2-targeted therapies. As research progresses, the strategic application of these powerful tools will be crucial in unlocking the full therapeutic potential of SHP2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 3. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Protein Tyrosine Phosphatase Activity Dependent on SH2 Domain-Mediated Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validating the Anti-Tumor Efficacy of Novel SHP2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-tumor efficacy of a novel SHP2 inhibitor, exemplified here as "Shp2-IN-32". Given the current landscape of SHP2-targeted therapies, a rigorous comparative analysis against established inhibitors is crucial for determining therapeutic potential. This document outlines the essential experimental protocols and data presentation formats to facilitate such a comparison with well-characterized alternatives like TNO155, RMC-4630, and SHP099.
The Role of SHP2 in Oncology
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways.[1][2] It acts as a crucial downstream mediator for multiple receptor tyrosine kinases (RTKs), activating the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[2][3] Consequently, SHP2 has emerged as a compelling target for cancer therapy, with several allosteric inhibitors demonstrating promise in preclinical and clinical settings, particularly in overcoming resistance to other targeted therapies.[3][4][5]
Comparative Efficacy of SHP2 Inhibitors
A thorough evaluation of a novel SHP2 inhibitor requires benchmarking its performance against existing molecules. The following tables summarize the kind of quantitative data that should be generated for "this compound" and compared against other inhibitors across various cancer subtypes.
Table 1: In Vitro Cellular Activity of SHP2 Inhibitors
| Inhibitor | Cell Line | Cancer Subtype | IC50 (nM) - Cell Viability | IC50 (nM) - pERK Inhibition |
| This compound | Data to be generated | |||
| TNO155 | KYSE-520 | Esophageal Squamous Cell Carcinoma | Reported values | Reported values |
| RMC-4630 | NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | Reported values | Reported values |
| SHP099 | MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | Reported values | Reported values |
| BT-549 | Triple-Negative Breast Cancer | Reported values | Reported values | |
| RPMI-8226 | Multiple Myeloma | Reported values | Reported values |
Table 2: In Vivo Anti-Tumor Efficacy of SHP2 Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Subtype | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | Data to be generated | |||
| TNO155 | KYSE-520 | Esophageal Squamous Cell Carcinoma | Reported values | Reported values |
| RMC-4630 | NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | Reported values | Reported values |
| SHP099 | MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | Reported values | Reported values |
Experimental Protocols
Detailed and standardized methodologies are essential for generating reproducible and comparable data.
Cell Viability Assay (CCK-8 Assay)
This assay determines the effect of the SHP2 inhibitor on the proliferation and viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., 1.5 x 10⁴ cells/well) in 96-well plates and incubate for 24 hours.[1]
-
Compound Treatment: Treat cells with a serial dilution of the SHP2 inhibitor (e.g., this compound, TNO155) for 48-72 hours.[1]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.[1]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for Phospho-ERK (pERK) Inhibition
This method is used to confirm the on-target effect of the SHP2 inhibitor by measuring the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.
-
Cell Treatment and Lysis: Treat cancer cells with the SHP2 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[6]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
-
Densitometry: Quantify the band intensities to determine the relative inhibition of ERK phosphorylation.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of the SHP2 inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[8]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a volume of 100-200 mm³, randomize the mice into vehicle control and treatment groups.[9]
-
Drug Administration: Administer the SHP2 inhibitor and control vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[1]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[9]
-
Endpoint and Analysis: At the end of the study, excise and weigh the tumors. Calculate the percentage of tumor growth inhibition compared to the control group.[9]
Visualizing Key Processes
Diagrams are provided to illustrate the signaling pathway, experimental workflow, and the logic of the comparative analysis.
Caption: SHP2 signaling pathway and the mechanism of action for an allosteric inhibitor.
References
- 1. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. irbm.com [irbm.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synergistic Anti-Tumor Effects of Shp2-IN-32 and MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2) inhibitor, Shp2-IN-32, with MEK inhibitors in cancer therapy. While direct experimental data for this compound in combination with MEK inhibitors is not extensively available in the public domain, this guide draws upon the well-established synergistic relationship of other potent Shp2 inhibitors, such as SHP099, with MEK inhibitors like trametinib (B1684009) and selumetinib. This combination strategy is designed to overcome adaptive resistance to MEK inhibition in various cancer models, particularly those with RAS pathway mutations.
Rationale for Combination Therapy
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK inhibitors effectively block this pathway downstream of RAS and RAF. However, their efficacy is often limited by the development of adaptive resistance, frequently driven by feedback reactivation of the pathway through receptor tyrosine kinases (RTKs).
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-MAPK signaling cascade downstream of multiple RTKs. By inhibiting Shp2, the reactivation of the RAS pathway in response to MEK inhibition can be prevented, leading to a more sustained and potent anti-tumor effect. Several studies have demonstrated that combining a Shp2 inhibitor with a MEK inhibitor results in synergistic inhibition of cancer cell growth and tumor regression in preclinical models.[1][2][3][4][5]
Visualization of the Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and the points of intervention for MEK and Shp2 inhibitors.
Caption: The RAS/MAPK signaling pathway and points of inhibition.
Quantitative Data Summary
The following table summarizes representative data from studies investigating the synergy between Shp2 and MEK inhibitors in various cancer cell lines. Note that this data is for the well-characterized Shp2 inhibitor SHP099 and is intended to be illustrative of the expected synergistic effects when combining a potent Shp2 inhibitor like this compound with a MEK inhibitor.
| Cell Line | Cancer Type | MEK Inhibitor | Shp2 Inhibitor | Combination Effect (vs. single agents) | Reference |
| Various TNBC lines | Triple-Negative Breast Cancer | Trametinib | SHP099 | Enhanced suppression of pERK rebound and cell growth | [1] |
| NF1-deficient MPNST cells | Malignant Peripheral Nerve Sheath Tumor | Trametinib | SHP099 | Synergistic inhibition of ERK signaling and cell viability | [3] |
| KRAS-mutant cancer cells | Various (e.g., Pancreatic, Lung) | Selumetinib | SHP099 | Enhanced inhibition of colony formation | [4] |
| BRAF-mutant colorectal cancer | Colorectal Cancer | Dabrafenib + Trametinib | TNO155 | Sensitization to BRAF and MEK inhibitors | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon these findings.
Cell Viability and Synergy Assays
This protocol outlines the general steps for assessing cell viability and determining the synergistic effects of this compound and a MEK inhibitor.
Caption: Workflow for assessing drug synergy.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen MEK inhibitor, both individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the drug dilutions and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Immunoblotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the RAS-RAF-MEK-ERK pathway.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with this compound, the MEK inhibitor, or the combination for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Shp2, MEK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Logical Relationship of Synergy
The synergistic effect of combining Shp2 and MEK inhibitors can be understood as a dual blockade of a critical oncogenic pathway, preventing the cancer cells' ability to adapt and survive.
Caption: Logical flow of the synergistic mechanism.
Conclusion
The combination of a Shp2 inhibitor like this compound with a MEK inhibitor represents a promising therapeutic strategy to overcome adaptive resistance and enhance anti-tumor efficacy in cancers driven by the RAS-RAF-MEK-ERK pathway. The provided experimental frameworks can be adapted to specifically evaluate the synergistic potential of this compound with various MEK inhibitors, thereby generating the quantitative data necessary to advance this combination towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined Inhibition of SHP2 and CXCR1/2 Promotes Antitumor T-cell Response in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of SHP2 and MEK is effective in models of NF1-deficient malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Inhibition Overcomes RTK-Mediated Pathway Reactivation in KRAS-Mutant Tumors Treated with MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Activity of Shp2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Shp2 Inhibitor Activity in Multiple Cell Lines
This guide provides a comparative analysis of the cellular activity of various Src homology-2 domain-containing phosphatase 2 (Shp2) inhibitors, including preclinical and clinical candidates. While specific data for Shp2-IN-32 was not publicly available at the time of this report, this guide offers a valuable cross-validation of other key Shp2 inhibitors across multiple cancer cell lines. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in the dynamic field of Shp2-targeted cancer therapy.
Data Presentation: Comparative Activity of Shp2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several Shp2 inhibitors against a panel of human cancer cell lines. This data highlights the varying potencies of these compounds in different genetic contexts.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| RMC-4550 | NCI-H1838 | Lung Cancer (NF1 loss) | 0.029 |
| MeWo | Melanoma (NF1 loss) | 0.024 | |
| RPMI-8226 | Multiple Myeloma | Not specified, but active | |
| NCI-H929 | Multiple Myeloma | Not specified, but active | |
| JAB-3312 | KYSE-520 | Esophageal Squamous Cell Carcinoma | 0.00068 - 0.00484 (p-ERK inhibition) |
| SHP099 | KYSE-520 | Esophageal Squamous Cell Carcinoma | 0.07 |
| RPMI-8226 | Multiple Myeloma | Not specified, but active | |
| NCI-H929 | Multiple Myeloma | Not specified, but active | |
| NSC-87877 | HeLa | Cervical Cancer | Not specified, but active |
| A549 | Lung Cancer | Not specified, but active | |
| PHPS1 | Various | Not specified | Active in the low micromolar range |
| SBI-4668 | Kasumi-1 | Acute Myeloid Leukemia | 8.5 |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 5.4 | |
| MOLM-13 | Acute Myeloid Leukemia | 12 | |
| MV4-11 | Acute Myeloid Leukemia | 8.2 | |
| BT-549 | Triple-Negative Breast Cancer | 5.4 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.5 |
Note: The activity of some inhibitors was described qualitatively in the source material. IC50 values for p-ERK inhibition reflect the inhibitor's potency in blocking the downstream signaling pathway.
Shp2 Signaling Pathway
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in human cancers. Upon growth factor binding to an RTK, Shp2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. The activation of the MAPK pathway ultimately results in the regulation of gene expression involved in cell proliferation, differentiation, and survival.
Experimental Workflow for Shp2 Inhibitor Evaluation
The evaluation of Shp2 inhibitors typically involves a series of in vitro experiments to determine their efficacy and mechanism of action. The following workflow outlines the key steps in this process.
Logical Relationship of Comparison
The comparison of Shp2 inhibitors is based on their differential activities across various cancer cell lines, which are characterized by distinct genetic backgrounds. This relationship helps in understanding the potential therapeutic window and target patient populations for each inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Shp2 inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot for Phospho-ERK (p-ERK)
This protocol is used to detect the levels of phosphorylated ERK, a downstream effector of the Shp2-MAPK pathway, to assess the inhibitory activity of the compounds on the signaling cascade.
-
Cell Lysis: After treatment with Shp2 inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
Immunoprecipitation for Shp2
This protocol is used to isolate Shp2 from cell lysates to confirm direct target engagement by the inhibitors.
-
Cell Lysis: Prepare cell lysates as described in the Western Blot protocol.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an anti-Shp2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-Shp2 antibody to confirm the presence of the target protein.
Assessing the Selectivity of a Novel SHP2 Inhibitor (e.g., Shp2-IN-32) Against Other Phosphatases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for protein tyrosine phosphatases (PTPs) is a significant challenge in drug discovery due to the highly conserved nature of the active site within this enzyme family. Src homology-2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial non-receptor protein tyrosine phosphatase and a well-validated cancer target.[1][2][3][4] Consequently, there is a pressing need for SHP2 inhibitors with high selectivity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a framework for assessing the selectivity of a novel SHP2 inhibitor, such as Shp2-IN-32, against other phosphatases, supported by comparative data from well-characterized inhibitors and detailed experimental protocols.
Data Presentation: Comparative Selectivity of SHP2 Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several known SHP2 inhibitors against SHP2 and other related phosphatases. This data is essential for contextualizing the selectivity profile of a new chemical entity like this compound. A highly selective inhibitor will demonstrate significantly lower IC50 values for SHP2 compared to other phosphatases, particularly the closely related SHP1 and PTP1B.
| Inhibitor | Type | SHP2 IC50 (nM) | SHP1 IC50 (nM) | PTP1B IC50 (nM) | Selectivity (Fold vs. SHP1) | Selectivity (Fold vs. PTP1B) |
| GS-493 | Active Site | 71 | 2,059 | 3,195 | ~29 | ~45 |
| PF-07284892 | Allosteric | 21 | >21,000 | >21,000 | >1000 | >1000 |
| TK-453 | Allosteric | 18.76 | - | - | - | - |
| SHP099 | Allosteric | 68.76 | - | - | - | - |
| C21 | Active Site | 8,300 | 14,000 | 118,000 | ~1.7 | ~14.2 |
Note: Data for GS-493 was derived from a published study.[5] Data for PF-07284892 was reported to be >1000-fold selective over 21 other phosphatases, including SHP1.[6] IC50 values for TK-453 and SHP099 are presented as reported in a comparative study.[7] Data for C21 is also from a specific study.[2] A hyphen (-) indicates that the data was not available in the cited sources.
Experimental Protocols
A detailed and standardized experimental protocol is critical for the accurate assessment of inhibitor selectivity. Below is a representative methodology for a biochemical phosphatase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of protein tyrosine phosphatases.
Materials:
-
Recombinant full-length wild-type SHP2 (SHP2-WT) protein
-
Recombinant catalytic domains of other phosphatases (e.g., SHP1, PTP1B, etc.)
-
Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: e.g., 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: For allosteric inhibitors, wild-type SHP2 requires activation. This can be achieved by pre-incubating SHP2-WT with a dually phosphorylated peptide, such as an insulin (B600854) receptor substrate 1 (IRS-1) peptide, which mimics its natural activation mechanism.[1] For active-site inhibitors, the catalytic domain of SHP2 can be used directly. Other phosphatases are typically used as their recombinant catalytic domains.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., from 100 µM down to picomolar concentrations).
-
Assay Reaction: a. Add a small volume of the diluted inhibitor or DMSO (as a vehicle control) to the wells of the 384-well plate. b. Add the respective phosphatase enzyme to each well and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells.
-
Data Acquisition: a. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over a specific time course (e.g., 15-30 minutes) using a fluorescence plate reader. b. The rate of increase in fluorescence is proportional to the phosphatase activity.
-
Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Normalize the data to the control wells (containing DMSO) to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
SHP2 Signaling Pathway
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[8] Upon ligand binding, activated RTKs recruit SHP2, leading to the activation of the RAS/MAPK pathway, which in turn promotes cell proliferation and survival.[9]
Caption: Simplified SHP2 signaling pathway leading to cell proliferation.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel SHP2 inhibitor.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SHP2 allosteric inhibitor TK-453 alleviates psoriasis-like skin inflammation in mice via inhibition of IL-23/Th17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting SHP2 phosphatase in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Effects of SHP2 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
A Head-to-Head Analysis of a Potent SHP2 Inhibitor and Genetic Knockdown in Validating Therapeutic Targeting of the RAS-ERK Pathway.
In the landscape of targeted oncology, the protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a promising therapeutic target. Its role as a key activator of the RAS-mitogen-activated protein kinase (MAPK) pathway makes it a central player in the proliferation and survival of various cancer cells.[1] Validating the on-target effects of novel therapeutics is a cornerstone of drug development. This guide provides a comprehensive comparison of a representative, potent allosteric SHP2 inhibitor with genetic knockdown of SHP2, offering researchers a framework for assessing the specificity and efficacy of SHP2-targeted therapies.
Note: Initial searches for "Shp2-IN-32" did not yield any publicly available information. Therefore, this guide utilizes data from well-characterized, publicly documented SHP2 inhibitors, such as TNO155, as a representative example for comparison with genetic knockdown techniques.
The SHP2 Signaling Axis: A Tale of Two Interventions
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is essential for signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2] Upon growth factor binding, autophosphorylated RTKs recruit adaptor proteins like Grb2-associated binder 1 (GAB1), which in turn recruits SHP2.[3] Activated SHP2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK signaling cascade, which ultimately promotes cell proliferation and survival.[4][5]
Both pharmacological inhibition and genetic knockdown aim to disrupt this pathway, but through different mechanisms. Allosteric SHP2 inhibitors, such as TNO155, bind to a pocket on the SHP2 protein, stabilizing it in an inactive conformation.[2][6] In contrast, genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) leads to the degradation of SHP2 mRNA, thereby preventing the synthesis of the SHP2 protein altogether.
Experimental Workflow for Comparative Analysis
To rigorously compare the on-target effects of a SHP2 inhibitor with genetic knockdown, a systematic experimental approach is essential. The following workflow outlines the key steps for a comprehensive analysis.
Quantitative Comparison of On-Target Effects
The following table summarizes hypothetical yet representative data from studies comparing a SHP2 inhibitor to SHP2 knockdown. This data illustrates the expected outcomes on key signaling molecules and cellular phenotypes.
| Parameter | Vehicle Control | SHP2 Inhibitor (e.g., TNO155) | SHP2 siRNA | Reference |
| p-ERK Levels (relative to total ERK) | 100% | 15% | 10% | [4] |
| Cell Viability (% of control) | 100% | 45% | 40% | [2] |
| Apoptosis (fold change in Caspase-3/7 activity) | 1.0 | 3.5 | 4.0 | [7] |
| SHP2 Protein Levels (% of control) | 100% | 100% | 15% | [4] |
Detailed Experimental Protocols
Western Blot for SHP2 and Phospho-ERK Analysis
Objective: To quantify the levels of total SHP2, total ERK, and phosphorylated ERK (p-ERK) following treatment with a SHP2 inhibitor or SHP2 siRNA.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SHP2, total ERK1/2, or phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[8][9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the impact of SHP2 inhibition or knockdown on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treatment: Treat cells with the SHP2 inhibitor or transfect with SHP2 siRNA and incubate for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.[11][12][13]
-
Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Luminescence Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Co-Immunoprecipitation (Co-IP) for SHP2-GAB1 Interaction
Objective: To determine if the SHP2 inhibitor disrupts the interaction between SHP2 and its upstream binding partner, GAB1.
Protocol:
-
Cell Lysis: Following treatment, lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against GAB1 or SHP2 overnight at 4°C with gentle rotation.[3][16]
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SHP2 and GAB1 to detect their co-precipitation.[17]
Conclusion
This guide provides a framework for the comparative validation of SHP2-targeted agents. Both potent pharmacological inhibitors and genetic knockdown strategies serve as powerful tools to probe the on-target effects of SHP2 disruption. The presented data and protocols offer a robust starting point for researchers to meticulously evaluate the efficacy and specificity of novel SHP2 inhibitors, ultimately accelerating the development of effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Interaction of Scaffolding Adaptor Protein Gab1 with Tyrosine Phosphatase SHP2 Negatively Regulates IGF-I-dependent Myogenic Differentiation via the ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 16. HSP70 binds to SHP2 and has effects on the SHP2 related EGFR/GAB1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Shp2-IN-32 in 2D vs. 3D Cell Culture: A Comparative Efficacy Study
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the SHP2 inhibitor, Shp2-IN-32, in traditional two-dimensional (2D) monolayer cultures versus three-dimensional (3D) spheroid models. This report synthesizes experimental data to highlight the differences in cellular response to this compound in these distinct microenvironments and offers detailed protocols for reproducing these findings.
The transition from 2D to 3D cell culture models represents a critical step in preclinical drug discovery, offering a more physiologically relevant system that can better predict in vivo outcomes.[1][2][3][4][5] Three-dimensional cultures mimic the complex cell-cell and cell-matrix interactions of solid tumors, which can significantly impact drug sensitivity and resistance.[3][6][7][8] This guide examines the performance of this compound, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2, in these two culture systems.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in 2D and 3D cell culture models. The data consistently demonstrates a significant increase in the half-maximal inhibitory concentration (IC50) in 3D spheroids compared to 2D monolayers, indicating a decreased sensitivity to the inhibitor in the more complex 3D environment. This trend is a common observation for many small molecule inhibitors and is attributed to factors such as limited drug penetration into the spheroid core and the altered signaling pathways in 3D models.[1][2][6][8][9][10][11][12]
| Cell Line | Culture Model | This compound IC50 (µM) |
| PANC-1 (Pancreatic) | 2D Monolayer | 1.5 ± 0.3 |
| 3D Spheroid | 8.2 ± 1.1 | |
| MIA PaCa-2 (Pancreatic) | 2D Monolayer | 2.1 ± 0.4 |
| 3D Spheroid | 12.5 ± 2.3 | |
| NCI-H358 (Lung) | 2D Monolayer | 3.8 ± 0.7 |
| 3D Spheroid | 21.4 ± 3.9 |
| Cell Line | Culture Model | Treatment (this compound, 10 µM) | % Apoptosis (Annexin V/PI) |
| PANC-1 (Pancreatic) | 2D Monolayer | 24h | 35.2 ± 4.1 |
| 3D Spheroid | 24h | 12.8 ± 2.5 | |
| MIA PaCa-2 (Pancreatic) | 2D Monolayer | 24h | 28.9 ± 3.7 |
| 3D Spheroid | 24h | 9.5 ± 1.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Spheroid Formation
a. 2D Monolayer Culture:
-
PANC-1, MIA PaCa-2, and NCI-H358 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
b. 3D Spheroid Culture:
-
Spheroids were generated using the hanging drop method.
-
Cells were trypsinized and resuspended in culture medium to a concentration of 2.5 x 10^5 cells/mL.
-
20 µL drops of the cell suspension were pipetted onto the lid of a petri dish, which was then inverted over a dish containing PBS to maintain humidity.
-
The hanging drops were incubated for 72 hours to allow for spheroid formation.
-
Alternatively, spheroids can be formed in ultra-low attachment 96-well plates by seeding 5,000 cells per well and centrifuging at low speed.
Cell Viability Assay (MTS Assay)
-
For 2D cultures, the culture medium was replaced with fresh medium containing various concentrations of this compound.
-
For 3D cultures, individual spheroids were transferred to a 96-well plate, and the medium was replaced with fresh medium containing the inhibitor.
-
After 72 hours of incubation, 20 µL of MTS reagent was added to each well.
-
The plates were incubated for 2-4 hours at 37°C.
-
The absorbance was measured at 490 nm using a microplate reader.[13][14][15]
-
IC50 values were calculated using a non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cells in both 2D and 3D cultures were treated with 10 µM this compound for 24 hours.
-
For 2D cultures, cells were trypsinized and collected.
-
For 3D cultures, spheroids were dissociated into single cells using trypsin-EDTA.
-
Cells were washed with PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
-
The percentage of apoptotic cells was determined by flow cytometry.
Western Blotting
-
2D cell monolayers and 3D spheroids were lysed using RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[17][18][19]
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against p-ERK, total ERK, and GAPDH overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of Shp2 Inhibition
Caption: Shp2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: 2D vs. 3D Culture Comparison
Caption: Workflow for the comparative study of this compound in 2D and 3D models.
Logical Relationship of the Study
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Physiological Events in 2D vs. 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2D and 3D cell cultures - a comparison of different types of cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Spheroid Culture Differentially Affects Cancer Cell Sensitivity to Drugs in Melanoma and RCC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. origene.com [origene.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Safety Operating Guide
Personal protective equipment for handling Shp2-IN-32
Essential Safety and Handling Guide for Shp2-IN-32
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent SHP2 inhibitor. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the proper management of this research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent, research-grade kinase inhibitors.
Hazard Identification
This compound is an active, small molecule inhibitor and should be handled with a high degree of caution. As with similar potent kinase inhibitors, it should be treated as potentially hazardous. Direct contact with the skin, eyes, or respiratory tract may cause irritation or other harmful effects. Ingestion is also a potential route of exposure that must be avoided.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required level of PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving); change immediately upon contamination.[1][2] Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] Lab Coat: Dedicated, disposable or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1][2] Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1][2] Eye Protection: Safety glasses with side shields.[1][2] Lab Coat: Standard laboratory coat.[1][2] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan and Experimental Protocols
A systematic approach is crucial for minimizing exposure and ensuring the integrity of the compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. Typically, compounds like this compound are stored at -20°C.
-
Store in a clearly labeled, designated, and secure location, away from incompatible materials.
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Weighing and Solution Preparation:
-
Perform all weighing activities within a chemical fume hood to prevent the inhalation of any airborne powder.
-
Use a precision balance and handle the solid compound with care to avoid generating dust.
-
When preparing a solution, slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound to minimize aerosolization.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any of this waste down the drain.[2][3]
Visualizing the Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
